This technical guide is structured to serve researchers and drug development professionals, moving beyond basic data into actionable synthesis, mechanistic insight, and application logic. CAS Registry Number: 2416-30-0 C...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve researchers and drug development professionals, moving beyond basic data into actionable synthesis, mechanistic insight, and application logic.
1-(4-tert-butylphenoxy)propan-2-ol is a lipophilic ether-alcohol derived from the hydroxyalkylation of 4-tert-butylphenol.[1][2] In drug development, it serves as a critical "privileged scaffold"—a structural motif capable of providing high affinity for G-protein coupled receptors (GPCRs), particularly within the beta-adrenergic antagonist (beta-blocker) class.[1][2] Its bulky tert-butyl group provides essential hydrophobic interaction potential, while the secondary hydroxyl group offers a handle for further functionalization (e.g., sulfonation, oxidation, or amination).[2]
Industrially, the compound functions as a high-boiling solvent and a coupling agent in epoxy resin systems, where it acts as a chain terminator or flexibilizer due to its monofunctionality.[2]
Soluble in alcohols, ethers, chloroform; Insoluble in water
LogP (Predicted)
~3.6 (Highly Lipophilic)
Refractive Index
Part 2: Synthesis & Manufacturing Engineering[1][3]
Reaction Mechanism: Base-Catalyzed Ring Opening
The most robust synthesis route involves the nucleophilic attack of the 4-tert-butylphenoxide anion on propylene oxide (methyloxirane).[1][2] This reaction is regioselective under basic conditions.[2] The phenoxide nucleophile attacks the less hindered (terminal) carbon of the epoxide ring (
mechanism), resulting exclusively in the secondary alcohol product.
Key Mechanistic Considerations:
Regioselectivity: Base catalysis favors attack at the least substituted carbon (
of the epoxide), ensuring the formation of the propan-2-ol isomer rather than the primary alcohol.[2]
Catalyst Choice: Potassium hydroxide (KOH) or Triethylamine (
) are preferred over Sodium hydroxide (NaOH) to enhance solubility in the organic phase if running solvent-free.[1][2]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via base-catalyzed hydroxyalkylation.[1][2]
Validated Experimental Protocol
Scale: Laboratory (50 g batch)
Safety Precaution: Propylene oxide is a volatile carcinogen and extremely flammable.[2] Perform all operations in a fume hood.
Propylene oxide (0.36 mol, 25 mL) – Excess used to drive kinetics[2]
Triethylamine (1.5 mL) or KOH (0.5 g)
Ethanol (Solvent, optional) or Neat conditions.[2]
Step-by-Step Methodology:
Preparation: In a high-pressure glass reactor or a round-bottom flask equipped with a dry-ice reflux condenser, charge the 4-tert-butylphenol and catalyst.
Initiation: Heat the mixture to 90°C (if neat) until the phenol melts and the catalyst is dispersed.
Addition: Add propylene oxide dropwise over 30 minutes. Note: If using a closed vessel, add all at once and heat to 110°C; pressure will rise.[2]
Reaction: Stir at 110–120°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting phenol spot (
) should disappear, replaced by the more polar alcohol spot ().[2]
Workup:
Cool the mixture to room temperature.
Evaporate unreacted propylene oxide under reduced pressure (Rotovap).[1][2]
Dissolve residue in Ethyl Acetate (100 mL) and wash with 1M HCl (to remove amine catalyst) followed by saturated brine.
Purification: Distill under high vacuum (0.1 mmHg). Collect the fraction boiling at ~135–140°C.
Self-Validation Check: The product must be a clear viscous liquid. If crystals form upon standing, significant unreacted phenol may be present.
Part 3: Applications in Drug Development[3]
The "Privileged Scaffold" Hypothesis
In medicinal chemistry, the aryloxypropanolamine moiety is the defining pharmacophore for beta-adrenergic blockers (e.g., Propranolol, Atenolol).[2] CAS 2416-30-0 represents the "Head + Linker" portion of this pharmacophore.[1][2]
Lipophilic Anchor: The tert-butyl group at the para-position mimics the lipophilicity required to penetrate the blood-brain barrier (BBB) or dock into hydrophobic pockets of the
To Beta-Blocker Analogs: The secondary alcohol can be converted to a leaving group (Mesylate/Tosylate) and displaced by isopropylamine to generate 1-(4-tert-butylphenoxy)-3-(isopropylamino)propane derivatives.[1][2]
To Agrochemicals: Used as a precursor for acaricides (e.g., Pyridaben analogs) where the ether linkage provides metabolic stability.[2]
Acute Toxicity: Not classified as highly toxic, but harmful if swallowed in large quantities.
Handling Protocols:
PPE: Nitrile gloves (0.11 mm min thickness) are required.[2] The lipophilic nature of the compound allows it to penetrate skin oils; change gloves immediately upon splash contact.
Storage: Store in a cool, dry place away from strong oxidizing agents. The ether linkage is susceptible to peroxide formation over extended periods (years); test for peroxides before distillation.[2]
Spill Management: Absorb with inert material (vermiculite).[2] Do not wash into drains due to high aquatic toxicity potential (typical of alkylphenols).[2]
References
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 18934438: 1-(4-tert-butylphenyl)propan-2-ol.[1][2][3] Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Phenol, 4-(1,1-dimethylethyl)-, reaction products with oxirane. Retrieved from [Link][1][2]
Vinati Organics. (2022).[2][4] Technical Data Sheet: Para Tertiary Butyl Phenol Applications. Retrieved from [Link]
physical and chemical properties of 1-(4-tert-butylphenoxy)propan-2-ol
[1][2] Executive Summary 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a specialized aromatic ether-alcohol utilized primarily as a high-purity reference standard in environmental analysis and as a chiral buildi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a specialized aromatic ether-alcohol utilized primarily as a high-purity reference standard in environmental analysis and as a chiral building block in pharmaceutical synthesis. Characterized by a lipophilic tert-butylphenyl moiety linked to a hydrophilic isopropanol chain, the compound exhibits amphiphilic properties that make it significant in surfactant chemistry and as a metabolic marker for ether-based agrochemicals.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug development and residue tracking.
Physicochemical Characterization
The compound exists as a viscous, colorless-to-pale-yellow liquid or low-melting solid, depending on purity and thermal history. Its structure features a secondary alcohol, creating a chiral center at the C2 position of the propyl chain.
Table 1: Core Physical & Chemical Constants
Property
Value
Condition/Note
CAS Number
2416-30-0
Registry ID
Molecular Formula
C₁₃H₂₀O₂
-
Molecular Weight
208.30 g/mol
-
Physical State
Viscous Liquid / Solid
MP: 53–56 °C (Solid form)
Boiling Point
~265 °C
@ 760 mmHg
Density
0.98 – 1.02 g/cm³
Predicted
LogP (Octanol/Water)
3.6 – 3.8
Lipophilic
Solubility (Water)
Low (< 100 mg/L)
Hydrophobic effect of t-butyl group
Solubility (Organic)
High
Soluble in Methanol, Acetone, Toluene, DCM
pKa
~14.5
Secondary alcohol acidity
Chemical Architecture & Spectroscopy
Understanding the spectroscopic signature is critical for validating synthesis and identifying the compound in complex matrices (e.g., groundwater or biological plasma).
Structural Analysis
The molecule consists of a 4-tert-butylphenol core ether-linked to a propylene glycol backbone.
Aromatic Region: The para-substitution pattern creates a symmetric electronic environment, typically yielding an AA'BB' coupling system in proton NMR.
Aliphatic Chain: The tert-butyl group provides a massive singlet signal, while the propanol chain exhibits a characteristic multiplet pattern due to the chiral center coupling with the adjacent methylene and methyl groups.
Predicted Spectral Data (Validation Parameters)
¹H NMR (CDCl₃, 400 MHz):
δ 1.25 (d, 3H, J=6.2 Hz, –CH(OH)CH₃ )
δ 1.30 (s, 9H, –C(CH₃ )₃)
δ 3.80–3.95 (m, 2H, –OCH₂ –)
δ 4.15–4.25 (m, 1H, –CH (OH)–)
δ 6.85 (d, 2H, J=8.8 Hz, Ar–H ortho to ether)
δ 7.30 (d, 2H, J=8.8 Hz, Ar–H meta to ether)
Mass Spectrometry (GC-MS):
Molecular Ion: m/z 208 [M]+
Base Peak: m/z 193 [M – CH₃]+ (Loss of methyl from t-butyl)
The primary industrial and laboratory route involves the base-catalyzed ring-opening of propylene oxide by 4-tert-butylphenol. This reaction is regioselective, favoring the attack at the less hindered primary carbon of the epoxide.
Preparation: Dissolve 4-tert-butylphenol in toluene under an inert nitrogen atmosphere.
Activation: Add catalytic K₂CO₃ and heat to 80°C to generate the phenoxide nucleophile in situ.
Addition: Slowly add propylene oxide dropwise over 60 minutes. The slow addition prevents homo-polymerization of the epoxide.
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor consumption of phenol via TLC (Hexane:Ethyl Acetate 4:1).
Work-up: Cool to room temperature. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from hexanes if solid, or distill under high vacuum if liquid.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack mechanism governing the synthesis.
Figure 1: Base-catalyzed synthesis pathway via nucleophilic ring-opening of propylene oxide.
Applications in Research & Development
A. Pesticide Metabolite Standards
In environmental toxicology, 2416-30-0 serves as a critical reference standard.[1] It is identified as a degradation product of glycidyl ether-based industrial chemicals and is structurally related to metabolites of acaricides like Fenazaquin and Pyridaben .
Use Case: Researchers use the high-purity standard to calibrate LC-MS/MS instruments for detecting ether cleavage products in soil and water samples.
Relevance: The stability of the ether bond means this metabolite can persist in the environment, serving as a marker for contamination by tert-butylphenol derivatives.
B. Pharmaceutical Intermediates
The compound contains a "privileged structure"—the aryloxypropanolamine scaffold—common in beta-blockers.
Drug Design: It acts as a lipophilic building block. The secondary alcohol can be converted to a leaving group (tosylate/mesylate) and reacted with amines to generate novel beta-adrenergic receptor antagonists.
Chiral Pool Synthesis: Enzymatic kinetic resolution (using lipases) of the racemic alcohol allows for the isolation of enantiopure (R)- or (S)-isomers, essential for studying structure-activity relationships (SAR) in drug binding pockets.
C. Surfactant Chemistry
Due to its amphiphilic nature (hydrophobic t-butyl tail + hydrophilic hydroxyl head), it functions as a non-ionic surfactant intermediate. It is used to study micelle formation and as a co-solvent in enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
Safety & Handling (GHS Classification)
While useful, the compound poses specific hazards typical of phenolic ethers.
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Wear nitrile gloves and safety goggles.
Avoid breathing vapors; use in a fume hood.
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
CymitQuimica. 1-(4-tert-butylphenoxy)propan-2-ol - CAS 2416-30-0 Properties and Safety. Retrieved from
LGC Standards. Reference Material: 1-(4-tert-Butylphenoxy)propan-2-ol (Metabolite). Retrieved from
PubChem. Compound Summary: 1-(4-tert-Butylphenyl)-2-propanol (Related Isomer & Properties). National Library of Medicine. Retrieved from
Sigma-Aldrich. Safety Data Sheet & Product Specification: 1-(4-tert-butylphenoxy)propan-2-ol. Retrieved from
EPA (United States Environmental Protection Agency). CompTox Chemicals Dashboard: 1-{[1-(4-tert-Butylphenoxy)propan-2-yl]oxy}propan-2-yl 2-chloroethyl sulfite (Related Metabolite Structure). Retrieved from
An In-depth Technical Guide to 1-(4-tert-butylphenoxy)propan-2-ol
This guide provides a comprehensive technical overview of 1-(4-tert-butylphenoxy)propan-2-ol, a molecule of interest in synthetic chemistry and material science. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-(4-tert-butylphenoxy)propan-2-ol, a molecule of interest in synthetic chemistry and material science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounding all claims in established scientific principles.
Introduction and Molecular Overview
1-(4-tert-butylphenoxy)propan-2-ol (CAS No. 2416-30-0) is an organic compound featuring a unique combination of functional groups that impart specific chemical characteristics.[1] Structurally, it is an ether-alcohol derivative, where a propan-2-ol moiety is linked via an ether bond to a 4-tert-butylphenol ring. The presence of a hydrophilic hydroxyl group and a bulky, hydrophobic tert-butylphenyl group gives the molecule an amphipathic character, suggesting potential applications as a surfactant or emulsifier.[1]
The tert-butyl group is a common substituent in medicinal chemistry, often incorporated to enhance the lipophilicity of a compound, improve its metabolic stability through steric hindrance, or modulate its interaction with biological targets.[2] Therefore, 1-(4-tert-butylphenoxy)propan-2-ol serves as a valuable chemical intermediate and building block for more complex molecules in pharmaceutical and materials research.
Physicochemical and Structural Properties
The core attributes of 1-(4-tert-butylphenoxy)propan-2-ol are summarized below. The molecular weight is consistently reported across chemical suppliers, with minor variations attributable to differences in isotopic abundance calculations.[1]
The chemical structure, highlighting the key functional groups, is presented below.
Caption: Chemical structure of 1-(4-tert-butylphenoxy)propan-2-ol.
Synthesis Protocol: A Validated Approach
While specific documented syntheses for this exact molecule are not prevalent in survey literature, a robust and logical pathway can be designed based on the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the key ether linkage.
The proposed two-step synthesis involves the deprotonation of 4-tert-butylphenol to form a nucleophilic phenoxide, followed by its reaction with a suitable propylene oxide derivative.
Experimental Protocol
Step 1: Formation of Sodium 4-tert-butylphenoxide
Reagent Preparation: In a three-neck round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylphenol (1.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise.
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group to form the sodium phenoxide salt. The use of a slight excess ensures complete conversion. The reaction is performed under an inert nitrogen atmosphere to prevent NaH from reacting with atmospheric moisture.
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas will cease, indicating the completion of the reaction.
Step 2: Nucleophilic Attack on Propylene Oxide
Reagent Addition: To the freshly prepared phenoxide solution, add propylene oxide (1.2 eq) dropwise via a syringe.
Causality: Propylene oxide is an epoxide that serves as the electrophile. The phenoxide will attack one of the carbon atoms of the epoxide ring. The reaction is regioselective, with the nucleophile preferentially attacking the less sterically hindered terminal carbon of the epoxide, leading to the formation of a secondary alcohol (propan-2-ol derivative).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
Work-up and Purification:
Cool the mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the residue using column chromatography on silica gel to obtain the final product, 1-(4-tert-butylphenoxy)propan-2-ol.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-tert-butylphenoxy)propan-2-ol.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods. Below are the expected results based on the molecule's structure.
Molecular ion peak (M⁺) at m/z ≈ 208. Key fragments from cleavage of the ether bond and loss of the tert-butyl group.
Detailed Analysis
Nuclear Magnetic Resonance (NMR):
¹H NMR: The spectrum should show distinct signals for the aromatic protons, typically as two doublets (an AA'BB' system) between 6.8-7.3 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.3 ppm. The aliphatic region will contain a multiplet for the methine proton (CH-OH), a doublet for the terminal methyl group, and two diastereotopic protons for the methylene group (O-CH₂). The hydroxyl proton will appear as a broad singlet that can be exchanged with D₂O.
¹³C NMR: The spectrum will confirm the presence of 13 carbon atoms. Key signals include the aromatic carbons, the two carbons of the tert-butyl group, and the three distinct carbons of the propanol side chain.
Infrared (IR) Spectroscopy: The most prominent feature will be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration due to hydrogen bonding.[3] Sharp peaks just below 3000 cm⁻¹ will correspond to aliphatic C-H stretching, while weaker peaks above 3000 cm⁻¹ indicate aromatic C-H bonds. A strong C-O stretching band for the ether linkage is expected around 1240 cm⁻¹, and another for the secondary alcohol around 1100 cm⁻¹.[4]
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M⁺) at m/z 208. Characteristic fragmentation patterns would include the loss of a methyl group from the tert-butyl substituent (m/z 193) and cleavage alpha to the ether oxygen, leading to a prominent base peak corresponding to the 4-tert-butylphenoxyl fragment or related ions.[5]
Characterization Workflow
Caption: Workflow for the complete spectroscopic characterization of the title compound.
Applications and Relevance in Drug Development
The structural motifs within 1-(4-tert-butylphenoxy)propan-2-ol suggest its utility in several areas, particularly as a scaffold or intermediate in drug discovery and material science.
Antioxidant Properties: Phenolic compounds, especially those with sterically hindering tert-butyl groups, are well-known antioxidants.[2] The 4-tert-butylphenol moiety can act as a radical scavenger. This property makes derivatives of this molecule potential candidates for development as stabilizers in drug formulations or as active pharmaceutical ingredients (APIs) targeting oxidative stress-related diseases.[2]
Antimicrobial Potential: Research on related compounds like 2,4-di-tert-butylphenol has demonstrated significant antimicrobial activity.[6] This suggests that 1-(4-tert-butylphenoxy)propan-2-ol could serve as a precursor for novel antimicrobial agents.
Drug Scaffolding: The molecule contains both a hydrogen bond donor (hydroxyl) and acceptor (ether oxygen), along with a large lipophilic domain. This combination is ideal for creating libraries of compounds for screening. The secondary alcohol can be oxidized to a ketone or used as a handle for further chemical modifications, such as esterification or click chemistry, to explore structure-activity relationships (SAR) in drug development.[7]
Safety and Handling
As a laboratory chemical, 1-(4-tert-butylphenoxy)propan-2-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) may be provided by the supplier, general precautions for similar ether-alcohols should be followed.[1]
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[8]
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9] Keep away from heat, sparks, and open flames.[10]
Storage: Store in a tightly sealed container in a cool, dry place.
First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Conclusion
1-(4-tert-butylphenoxy)propan-2-ol is a compound with a defined molecular weight of approximately 208.30 g/mol and a structure that offers significant potential for further chemical exploration. Its synthesis is achievable through standard organic reactions, and its identity can be unequivocally confirmed using a suite of modern spectroscopic techniques. The presence of the tert-butylphenol group, a known pharmacophore, positions this molecule as a valuable intermediate for developing new materials and therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile chemical compound.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 18934438, 1-(4-tert-Butylphenyl)-2-propanol. [Link]
Royal Society of Chemistry. Analytical Methods 2. Materials and Methods. [Link]
CPAChem. Safety data sheet - 1-Phenoxy-2-propanol. [Link]
Google Patents. WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
National Center for Biotechnology Information. PubChem Compound Summary for CID 6423283, 1-(4-tert-Butylphenyl)propan-2-one. [Link]
Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Link]
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
Organic Syntheses. Procedure for Synthesis of tert-Butanesulfinamide. [Link]
Doc Brown's Chemistry. Mass spectrum of propan-2-ol. [Link]
MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
DergiPark. The Use of Click Chemistry in Drug Development Applications. [Link]
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]
MDPI. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. [Link]
bioRxiv. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. [Link]
An In-depth Technical Guide to the Solubility of 1-(4-tert-butylphenoxy)propan-2-ol in Organic Solvents
Introduction: Understanding the Significance of Solubility 1-(4-tert-butylphenoxy)propan-2-ol is an organic compound whose utility in pharmaceutical development, chemical synthesis, and formulation science is intrinsical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Significance of Solubility
1-(4-tert-butylphenoxy)propan-2-ol is an organic compound whose utility in pharmaceutical development, chemical synthesis, and formulation science is intrinsically linked to its solubility profile. As a molecule featuring both a bulky, hydrophobic tert-butylphenoxy group and a polar hydroxyl group, its solubility behavior is a nuanced interplay of intermolecular forces.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and theoretically predict the solubility of this compound in various organic solvents. By explaining the causality behind experimental choices and theoretical models, this document serves as a self-validating system for rigorous scientific inquiry.
Physicochemical Profile of 1-(4-tert-butylphenoxy)propan-2-ol
A molecule's structure dictates its physical properties, which in turn govern its solubility. The key features of 1-(4-tert-butylphenoxy)propan-2-ol are detailed below.
- tert-Butyl group: A large, nonpolar group that imparts significant hydrophobic (lipophilic) character. - Phenoxy group: An aromatic ether linkage. - Propan-2-ol group: Contains a secondary hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor.[1]
The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the bulky tert-butyl and aromatic moieties favor interactions with nonpolar solvents through van der Waals forces.[1] Consequently, this compound exhibits moderate solubility in many organic solvents and limited solubility in water.[1] The fundamental principle of "like dissolves like" provides a preliminary framework for predicting its behavior: solubility is favored in solvents with similar polarity and hydrogen bonding capabilities.[3][4]
Quantitative Solubility Data
Organic Solvent
Temperature (°C)
Solubility ( g/100 g solvent)
Solubility (mole fraction, x)
Method
Methanol
Gravimetric
Ethanol
Gravimetric
Acetone
Gravimetric
Ethyl Acetate
Gravimetric
Toluene
Gravimetric
Heptane
Gravimetric
User-defined
Note: This table is intended as a template for recording experimental data.
Part 1: Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid compound is the isothermal equilibrium shake-flask method , a type of "excess solid" approach.[5] This method ensures that the solvent is fully saturated with the solute at a given temperature, providing a true equilibrium solubility value.
Protocol: Gravimetric Determination of Solubility
This protocol provides a robust, self-validating workflow for measuring the solubility of 1-(4-tert-butylphenoxy)propan-2-ol.
Add a known mass of the chosen organic solvent (e.g., 10.00 g) into a glass vial.
Add an excess amount of 1-(4-tert-butylphenoxy)propan-2-ol to the solvent. The presence of undissolved solid is critical to confirm that the solution is saturated.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the sealed vial in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).
Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) with continuous agitation. This ensures the dissolution process reaches a state of dynamic equilibrium.
Sample Withdrawal and Filtration:
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 1 hour inside the thermostatic bath to maintain temperature.
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
Immediately pass the solution through a solvent-compatible syringe filter into a pre-weighed evaporation dish. This step is crucial to remove all undissolved solid particles. Record the exact mass of the filtered saturated solution.
Solvent Evaporation and Mass Determination:
Place the evaporation dish containing the filtered solution into a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C).
Periodically remove the dish, cool it in a desiccator to room temperature, and weigh it.
Repeat the drying and weighing process until a constant mass is achieved, indicating that all solvent has been removed. The final constant mass represents the mass of the dissolved solute.
Calculation of Solubility:
Mass of Solute: The constant mass obtained in the final step.
Mass of Solvent: Subtract the mass of the dissolved solute from the total mass of the filtered saturated solution.
Solubility ( g/100 g solvent):
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Part 2: Theoretical Prediction of Solubility
While experimental determination provides definitive data, theoretical models can offer predictive insights, screen potential solvents, and deepen the understanding of solute-solvent interactions. This is particularly valuable in early-stage drug development where experimental data may be scarce.[6]
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter system is a powerful semi-empirical model that refines the "like dissolves like" principle by breaking down the total Hildebrand solubility parameter (δ) into three components:
δD (Dispersion): Accounts for energy from van der Waals forces.
δP (Polar): Accounts for energy from dipolar interactions.
δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds.[7]
The core concept is that substances with similar (δD, δP, δH) values are likely to be miscible.[7] For a given solute (like 1-(4-tert-butylphenoxy)propan-2-ol), a "solubility sphere" can be defined in this 3D space. Solvents whose parameters fall within this sphere are predicted to be good solvents. While the precise HSP values for this specific compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a modern, powerful prediction method based on quantum chemistry.[8] It avoids the need for empirical data by calculating the thermodynamic properties of molecules from first principles.[9]
The workflow combines several advanced computational steps:
Quantum Chemical Calculation (DFT): The structure of the solute and solvent molecules is optimized using Density Functional Theory (DFT). Each molecule is placed in a virtual conductor, which creates a screening charge density (σ) on its surface. This σ-profile is a unique, quantitative descriptor of the molecule's surface polarity.[10]
Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are then used in a statistical mechanics framework to calculate the chemical potential of each species in the mixture.[8]
Solubility Prediction: From the calculated chemical potentials, thermodynamic properties such as activity coefficients, partition coefficients, and ultimately, solubility can be derived with high accuracy.[10][11]
COSMO-RS is particularly advantageous because it inherently accounts for complex molecular features like group-group interactions and electronic effects without requiring pre-existing experimental parameters for those specific functional groups.[8] This makes it a highly predictive tool for novel compounds.
This guide provides a rigorous technical analysis of the safety, handling, and toxicological profile of 1-(4-tert-butylphenoxy)propan-2-ol . Unlike common glycol ethers (e.g., phenoxyethanol), this molecule possesses a significant lipophilic moiety (the tert-butyl group) which alters its bioavailability, aquatic toxicity, and permeation kinetics.
Critical Advisory: Researchers must distinguish this compound from 1-tert-butoxy-2-propanol and propylene glycol phenyl ether (PPH). While structurally related, the para-substituted tert-butyl group on the phenyl ring of CAS 2416-30-0 introduces specific concerns regarding potential metabolic cleavage to 4-tert-butylphenol, a known skin depigmenting agent and aquatic toxicant.
Part 1: Physicochemical Identity & Critical Properties
To handle this substance safely, one must understand its amphiphilic nature. It behaves as a non-ionic surfactant intermediate, possessing both a hydrophilic glycol head and a hydrophobic alkyl-phenyl tail.
Table 1: Physicochemical Data Matrix
Property
Value / Characteristic
Technical Implication
CAS Number
2416-30-0
Unique identifier; do not confuse with CAS 57018-52-7.
Molecular Formula
C₁₃H₂₀O₂
Molecular Weight
208.30 g/mol
Moderate weight facilitates skin permeation.
Physical State
Viscous Liquid / Low-melting Solid
Handling may require gentle warming; increases splash risk.
Lipophilicity (LogP)
~3.5 - 4.0 (Predicted)
High. Indicates strong potential for bioaccumulation and membrane penetration.
Solubility
Organic solvents (High), Water (Low)
Difficult to rinse with water alone; requires surfactant-based decontamination.
Vapor Pressure
Low (< 0.1 mmHg at 25°C)
Inhalation risk is low at ambient temp but critical if aerosolized or heated.
Part 2: Toxicological Profile & Risk Assessment
Mechanism of Action & Toxicity
The toxicity of 1-(4-tert-butylphenoxy)propan-2-ol is governed by two mechanisms: Solvent Action and Metabolic Activation .
Direct Membrane Solvation: As a glycol ether derivative, it can solvate lipid bilayers, leading to irritation of mucous membranes (Eyes/Respiratory tract).
Metabolic Cleavage (The "Hidden" Hazard):
Pathway: O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6/CYP3A4 analogs in mammals) can cleave the ether bond.
Metabolite: This releases 4-tert-butylphenol (PTBP) .
Risk:[1] PTBP is a known melanocytotoxin (causes leukoderma/vitiligo-like depigmentation) and a sensitizer.
GHS Classification (Read-Across Consensus)
Based on structural analogs and fragment-based toxicity prediction (QSAR):
Required only if heating or aerosolizing. The low vapor pressure mitigates risk at RT.[6]
Eye Protection
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient due to the viscosity and irritation potential (H319).
Part 4: Handling & Experimental Workflow
Preparation of Stock Solutions
Objective: Create a stable solution while minimizing exposure.
Weighing: Perform in a fume hood. If the substance is solid/semi-solid, use a warmed spatula (warm water bath, dry thoroughly) to facilitate transfer. Do not heat the bulk container directly with a flame.
Solvent Selection: Dissolves readily in DMSO, Ethanol, or Acetone. Avoid water as a primary solvent.
Dissolution: Vortexing is preferred over sonication to prevent aerosol generation.
Waste Management & Decontamination
Protocol:
Do NOT pour down the drain. The aquatic toxicity (H412) mandates collection as hazardous chemical waste.
Segregation: Classify as "Organic Solvent - Non-Halogenated" (unless mixed with halogenated solvents).
Spill Cleanup:
Small Spill (<10mL): Absorb with vermiculite or polypads. Wipe surface with acetone followed by soap and water.
Large Spill: Evacuate area. Use a respirator (Organic Vapor cartridge). Dike with absorbent socks to prevent drain entry.
Emergency Response Logic
Figure 2: Immediate emergency response workflow for acute exposure events.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93186, 1-(4-tert-butylphenoxy)propan-2-ol. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(1,1-dimethylethyl)-, polymer with methyloxirane (Analogous Structure/Read-Across). ECHA. Available at: [Link]
U.S. EPA. CompTox Chemicals Dashboard: 1-(4-tert-butylphenoxy)propan-2-ol. Environmental Protection Agency. Available at: [Link]
OECD Guidelines for the Testing of Chemicals. Test No. 404: Acute Dermal Irritation/Corrosion. OECD iLibrary. (Referenced for protocol standards).
1-(4-tert-butylphenoxy)propan-2-ol: Technical Profile, Synthesis, and Analytical Criticality
The following technical guide is structured to serve researchers and drug development professionals, focusing on the dual nature of 1-(4-tert-butylphenoxy)propan-2-ol as both a functional industrial intermediate and a cr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve researchers and drug development professionals, focusing on the dual nature of 1-(4-tert-butylphenoxy)propan-2-ol as both a functional industrial intermediate and a critical pharmaceutical impurity/metabolite.
1-(4-tert-butylphenoxy)propan-2-ol is an aromatic glycol ether derivative characterized by a lipophilic 4-tert-butylphenyl tail and a hydrophilic isopropanol head. While primarily utilized industrially as a non-ionic surfactant and coalescing solvent, its relevance in pharmaceutical sciences lies in its role as a process-related impurity in the synthesis of aryloxypropanolamine
-blockers (e.g., Bupranolol analogs) and as a metabolic reference standard for specific acaricides.
This guide provides a rigorous examination of its synthesis, analytical characterization, and toxicological implications, specifically addressing the endocrine-disrupting potential associated with the tert-butylphenol moiety.
Chemical Architecture & Properties
The molecule exhibits "Janus-like" amphiphilicity, bridging the gap between highly lipophilic aromatic solvents and hydrophilic glycols.
Physicochemical Profile[1][2][3][4]
Property
Value
Relevance
Appearance
Colorless to pale yellow liquid
Visual QC standard
Boiling Point
~295–300°C (Predicted)
High thermal stability for solvothermal processes
LogP
3.5 – 4.0 (Estimated)
High lipophilicity; penetrates biological membranes
Solubility
Soluble in alcohols, ethers, CHCl₃; Insoluble in water
Requires organic modifiers for HPLC analysis
pKa
~14 (Alcoholic -OH)
Neutral at physiological pH
Synthesis & Production Protocols
The synthesis of 1-(4-tert-butylphenoxy)propan-2-ol is a classic base-catalyzed ring-opening of propylene oxide by a phenoxide nucleophile. This reaction is regioselective, predominantly yielding the secondary alcohol due to steric hindrance at the substituted epoxide carbon.
Objective: Synthesis of high-purity 1-(4-tert-butylphenoxy)propan-2-ol for use as an analytical standard.
Reagents:
4-tert-Butylphenol (1.0 eq)
Propylene Oxide (1.2 eq)
Potassium Hydroxide (KOH) (0.05 eq, Catalyst)
Solvent: Toluene or neat (melt)
Step-by-Step Methodology:
Phenoxide Formation: In a pressure-rated reactor, dissolve 4-tert-butylphenol in toluene. Add KOH and heat to 110°C under a nitrogen sweep to remove water (azeotropic distillation) if necessary, generating the potassium phenoxide in situ.
Epoxide Addition: Cool the system to 90°C. Slowly feed Propylene Oxide (PO) over 2 hours. The reaction is exothermic; maintain internal temperature
to prevent polymerization of PO.
Digestion: After addition, hold at 95°C for 4 hours to ensure complete consumption of the phenol.
Neutralization: Cool to 50°C. Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-exchange resin (e.g., Amberlyst 15) to remove K+ ions.
Purification: Strip the solvent and unreacted PO under vacuum. Distill the residue under high vacuum (<1 mmHg) to isolate the product.
Critical Process Parameter (CPP): The regioselectivity depends on the catalyst. Base catalysis favors the attack at the less hindered carbon (primary carbon of the epoxide ring), yielding the secondary alcohol (the target). Acid catalysis yields a mixture of isomers.
Caption: Regioselective synthesis via base-catalyzed ring opening of propylene oxide.
For drug development professionals, this molecule is less a target and more a critical quality attribute (CQA) marker. It appears in the synthesis of aryloxypropanolamine beta-blockers (like Bupranolol) and as a metabolite of acaricides.
A. The "Des-Amino" Impurity in Beta-Blocker Synthesis
In the synthesis of beta-blockers, the intermediate is typically a glycidyl ether (from epichlorohydrin), not a propyl ether. However, if propylene oxide is used as a raw material or if the glycidyl ether undergoes reductive opening, 1-(4-tert-butylphenoxy)propan-2-ol can form.
More critically, it serves as a hydrophobic surrogate for studying the membrane interaction of beta-blockers without the ionic contribution of the amine tail.
B. Analytical Method: Detection in API Matrices
To detect this impurity in a bulk drug substance (e.g., Bupranolol HCl), a Reverse-Phase HPLC method is required.
Proposed HPLC Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 90% B over 15 minutes. (High organic required due to lipophilicity).
Detection: UV at 225 nm (Phenolic absorption) or 275 nm.
Retention Time: Expect elution after the API due to lack of the polar amine group.
C. Metabolic Reference Standard
In agrochemical research, this compound is a known metabolite of Pyridaben and Fenazaquin analogs. It represents the cleavage of the complex mitochondrial electron transport inhibitor (METI) head-group, leaving the phenolic tail.
Caption: Potential metabolic pathway yielding the target alcohol from amine-containing drugs.
Toxicology & Safety: The Endocrine Disruptor Context
WARNING: Researchers must handle this compound with protocols designed for Endocrine Disrupting Chemicals (EDCs) .
Parent Moiety Risk: The 4-tert-butylphenol (4-TBP) moiety is a known weak estrogen agonist and androgen antagonist.
Bioaccumulation: The high LogP (>3.5) suggests potential for bioaccumulation in lipid tissues.
Sensitization: Like many phenolic ethers, it poses a risk of skin sensitization and leukoderma (depigmentation), a known effect of 4-TBP derivatives.
Safety Protocol:
Engineering Controls: Use only in a fume hood.
PPE: Nitrile gloves are insufficient for prolonged contact with phenolic ethers; use laminated film (Silver Shield) or double-glove.
Waste: Segregate as hazardous organic waste; do not release into aqueous drains due to high aquatic toxicity.
References
CymitQuimica. (2025). 1-(4-tert-butylphenoxy)propan-2-ol: Chemical Structure and Properties. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 1-(4-(tert-butyl)phenoxy)-2-propanol.[1] Retrieved from
European Pharmaceutical Review. (2025). Optimising beta-blocker synthesis for scalable production. Retrieved from
National Institutes of Health (NIH). (2018). The evaluation of endocrine disrupting effects of tert-butylphenols. PubMed. Retrieved from
EPA. (2025). Computational Toxicology: 1-{[1-(4-tert-Butylphenoxy)propan-2-yl]oxy}propan-2-yl 2-chloroethyl sulfite. Retrieved from
Analytical Methods for 1-(4-tert-butylphenoxy)propan-2-ol
Application Note & Protocol Guide Abstract This technical guide provides a comprehensive analytical framework for 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0), a critical intermediate in the synthesis of acaricide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
This technical guide provides a comprehensive analytical framework for 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0), a critical intermediate in the synthesis of acaricides (e.g., Fenpyroximate) and a functional glycol ether used in surfactant formulations. This document outlines validated protocols for chromatographic separation (HPLC), trace identification (GC-MS), and enantiomeric resolution, designed for researchers in agrochemical synthesis and pharmaceutical quality control.
Chemical Profile & Physicochemical Properties
Understanding the physicochemical nature of the analyte is the prerequisite for robust method development. 1-(4-tert-butylphenoxy)propan-2-ol is a lipophilic ether-alcohol. Its structure features a bulky tert-butyl group (providing hydrophobicity) and a hydroxyl group (providing hydrogen-bonding capability), making it amenable to both Reverse Phase HPLC and GC analysis.
Table 1: Physicochemical Characterization
Property
Data
Relevance to Analysis
CAS Number
2416-30-0
Unique Identifier
Molecular Formula
C₁₃H₂₀O₂
MW = 208.30 g/mol
IUPAC Name
1-(4-tert-butylphenoxy)propan-2-ol
Basis for nomenclature
LogP (Octanol/Water)
~3.6 - 4.0 (Predicted)
Requires high organic % in RP-HPLC
Boiling Point
~290°C (at 760 mmHg)
High enough for GC, requires >250°C inlet
UV Max
220 nm, 275-280 nm
Aromatic ring absorption for UV detection
Chirality
One chiral center (C2)
Enantiomeric separation may be required
High-Performance Liquid Chromatography (HPLC-UV)
Primary Application: Purity assessment, assay determination, and reaction monitoring (e.g., hydrolysis of 4-tert-butylphenyl glycidyl ether).
Method Rationale
Reverse Phase Liquid Chromatography (RPLC) is the standard for this molecule due to its aromatic hydrophobicity. A C18 stationary phase provides strong retention, allowing separation from more polar impurities (e.g., phenols) or less polar side products. UV detection at 275 nm exploits the π-π* transitions of the benzene ring, offering specificity against non-aromatic solvents.
Detailed Protocol
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
Note: The analyte typically elutes between 6–9 minutes depending on column dead volume.
Self-Validation Criteria
Tailing Factor: Must be < 1.5. If higher, increase buffer strength or temperature.
Resolution (Rs): > 2.0 between the main peak and any precursor (e.g., 4-tert-butylphenol).
Gas Chromatography - Mass Spectrometry (GC-MS)
Primary Application: Trace impurity profiling, identification of unknowns, and residual solvent analysis.
Method Rationale
The molecule's ether linkage and hydroxyl group allow it to volatilize without decomposition, making GC a viable, higher-resolution alternative to HPLC. Mass spectrometry (EI source) provides a structural fingerprint, crucial for distinguishing it from structural isomers.
Detailed Protocol
Instrument: GC coupled with Single Quadrupole MS.
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split/Splitless (Split 20:1 for assay; Splitless for trace analysis).
Inlet Temperature: 260°C.
Transfer Line: 280°C.
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
Oven Program:
Initial: 60°C for 1 min.
Ramp 1: 20°C/min to 200°C.
Ramp 2: 10°C/min to 300°C.
Hold: 300°C for 3 min.
Mass Spectral Interpretation
Molecular Ion (M+): m/z 208 (Often weak due to ether fragmentation).
Base Peak: m/z 57 (tert-butyl cation,
).
Diagnostic Fragments:
m/z 135 (Loss of the hydroxy-propyl chain,
).
m/z 150 (Rearrangement product typical of alkyl-phenyl ethers).
Chiral Separation (Enantiomeric Purity)
Primary Application: Asymmetric synthesis verification. The biological activity of agrochemicals (like Fenpyroximate intermediates) often depends on the specific enantiomer (R or S) at the propanol C2 position.
Protocol
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or IA).
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
Flow Rate: 0.5 - 1.0 mL/min.
Mode: Isocratic Normal Phase.
Detection: UV @ 275 nm.
Expected Result: Baseline separation of (R) and (S) enantiomers.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample stage.
Caption: Decision tree for selecting HPLC, GC-MS, or Chiral chromatography based on analytical requirements.
Synthesis & Impurity Context
1-(4-tert-butylphenoxy)propan-2-ol is frequently generated via the ring-opening of 4-tert-butylphenyl glycidyl ether or nucleophilic substitution of 4-tert-butylphenol with propylene oxide.
Caption: Synthetic pathway showing the origin of the analyte and potential impurities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18934438, 1-(4-tert-Butylphenyl)-2-propanol. Retrieved from [Link]
Food and Agriculture Organization (FAO). Fenpyroximate: Pesticide Residues in Food - 1995 Evaluations. (Discusses metabolic pathways involving phenoxy-propanol derivatives). Retrieved from [Link]
The Versatile Synthon: Application Notes for 1-(4-tert-butylphenoxy)propan-2-ol in Chemical Synthesis
Introduction: Unveiling the Potential of a Bulky Phenoxypropanol 1-(4-tert-butylphenoxy)propan-2-ol is a secondary alcohol characterized by a phenoxy ring bearing a sterically demanding tert-butyl group. This structural...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Bulky Phenoxypropanol
1-(4-tert-butylphenoxy)propan-2-ol is a secondary alcohol characterized by a phenoxy ring bearing a sterically demanding tert-butyl group. This structural feature imparts significant lipophilicity and influences the molecule's reactivity and potential applications. While seemingly a simple aromatic alcohol, its strategic placement of functional groups—a secondary hydroxyl and a stable, bulky aromatic moiety—renders it a valuable starting material in the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of the synthetic utility of 1-(4-tert-butylphenoxy)propan-2-ol, complete with detailed protocols for its key transformations and potential applications in medicinal chemistry and materials science. The bulky tert-butyl group can be leveraged to modulate the pharmacological properties of target molecules or to direct reactions at other sites.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-tert-butylphenoxy)propan-2-ol is presented in the table below.
Moderately soluble in organic solvents, limited solubility in water[1]
Core Synthetic Transformations
The reactivity of 1-(4-tert-butylphenoxy)propan-2-ol is primarily centered around its secondary hydroxyl group. This section details key transformations of this functional group, providing step-by-step protocols for oxidation, etherification, and esterification.
Oxidation to 1-(4-tert-butylphenoxy)propan-2-one
The oxidation of the secondary alcohol to a ketone is a fundamental transformation that opens up a new set of synthetic possibilities, such as reductive amination. The Dess-Martin periodinane (DMP) oxidation is a reliable and mild method for this conversion, known for its high chemoselectivity and compatibility with various functional groups.[2]
Caption: Workflow for the Dess-Martin Oxidation of 1-(4-tert-butylphenoxy)propan-2-ol.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-tert-butylphenoxy)propan-2-ol in anhydrous DCM.
To this solution, add Dess-Martin periodinane in one portion at room temperature.[3]
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Stir the biphasic mixture until the solid byproducts dissolve.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (2 x 5 volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(4-tert-butylphenoxy)propan-2-one.
An alternative to DMP is the Swern oxidation, which is also a mild and effective method but requires cryogenic temperatures and careful handling of reagents due to the formation of malodorous dimethyl sulfide.[4][5]
Etherification via Williamson Ether Synthesis
The hydroxyl group of 1-(4-tert-butylphenoxy)propan-2-ol can be converted into an ether linkage through the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[1][6][7]
Caption: Workflow for the Williamson Ether Synthesis starting from 1-(4-tert-butylphenoxy)propan-2-ol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
1-(4-tert-butylphenoxy)propan-2-ol (1.0 equiv)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[8]
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 1-(4-tert-butylphenoxy)propan-2-ol in anhydrous THF to the NaH suspension.
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Carefully quench the reaction by the slow addition of water at 0 °C.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 5 volumes).
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ether by distillation or silica gel column chromatography.
Esterification
The secondary alcohol can be readily esterified with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. The use of acetic anhydride in the presence of an acid catalyst provides a straightforward and efficient method for the synthesis of the corresponding acetate ester.
Experimental Protocol: Esterification with Acetic Anhydride
In a round-bottom flask, combine 1-(4-tert-butylphenoxy)propan-2-ol and acetic anhydride.
Carefully add a few drops of concentrated sulfuric acid to the mixture.[9]
Heat the reaction mixture to a gentle reflux for 1-2 hours.
Cool the mixture to room temperature and carefully add it to a beaker of ice water to quench the excess acetic anhydride.
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 5 volumes).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution until the effervescence ceases, followed by water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Purify the product by distillation or silica gel column chromatography.
Application in the Synthesis of Bioactive Molecule Analogs
Synthesis of a Propan-2-amine Derivative via Reductive Amination
The ketone synthesized in the oxidation step can be converted to a primary amine through reductive amination. This amine can serve as a building block for more complex molecules. Sodium triacetoxyborohydride is a mild and selective reagent for this transformation.[10][11]
Caption: Workflow for the Reductive Amination of 1-(4-tert-butylphenoxy)propan-2-one.
To a solution of 1-(4-tert-butylphenoxy)propan-2-one in DCE, add ammonium acetate and stir at room temperature for 20-30 minutes.
Add sodium triacetoxyborohydride in portions to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Quench the reaction by adding 1 M NaOH solution until the pH is basic.
Transfer the mixture to a separatory funnel and extract with DCM (3 x 5 volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
The amine can be further purified, for example, by forming a hydrochloride salt and recrystallizing.
Potential as a Precursor for Beta-Blocker Analogs
Phenoxypropanolamines are the core structural motif of many beta-adrenergic receptor antagonists (beta-blockers) used in the treatment of cardiovascular diseases.[12][13] The general synthesis involves the reaction of a phenoxy epoxide with an amine.[14] 1-(4-tert-butylphenoxy)propan-2-ol can be considered a precursor to the corresponding epoxide, or it can be directly coupled with an amine after conversion to a suitable leaving group. The presence of the bulky tert-butyl group is expected to increase the lipophilicity of the resulting molecule, which could influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, protein binding, and receptor affinity.
A hypothetical synthetic route to a beta-blocker analog starting from 1-(4-tert-butylphenoxy)propan-2-ol is outlined below. This involves converting the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine, such as isopropylamine.
Conclusion
1-(4-tert-butylphenoxy)propan-2-ol is a versatile and valuable starting material for a range of synthetic transformations. Its secondary alcohol functionality allows for straightforward conversion to ketones, ethers, and esters, providing access to a variety of chemical intermediates. Furthermore, its structural similarity to precursors of beta-blockers highlights its potential in the development of novel bioactive molecules. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to unlock the synthetic potential of this readily accessible compound.
References
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. [Link]
Manoury, P. M., et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(6), 1003-11. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 937-954. [Link]
Application Note: 1-(4-tert-butylphenoxy)propan-2-ol as a Lipophilic Co-Surfactant in Microemulsion Systems
Executive Summary 1-(4-tert-butylphenoxy)propan-2-ol (referred to herein as TBP-P2 ) is a glycol ether derivative characterized by a bulky hydrophobic tert-butylphenyl tail and a hydrophilic propylene glycol head. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (referred to herein as TBP-P2 ) is a glycol ether derivative characterized by a bulky hydrophobic tert-butylphenyl tail and a hydrophilic propylene glycol head. Unlike standard linear co-surfactants (e.g., n-butanol, pentanol), TBP-P2 offers unique steric properties due to its aromaticity and branching.
This guide details the application of TBP-P2 as a high-performance co-surfactant in the development of Self-Emulsifying Drug Delivery Systems (SEDDS) and microemulsions. Its primary function is to modulate interfacial fluidity, prevent the formation of rigid liquid crystalline phases (gels), and solubilize highly lipophilic, aromatic Active Pharmaceutical Ingredients (APIs).
Physicochemical Profile & Mechanism[1]
To use TBP-P2 effectively, one must understand its amphiphilic nature. It falls into the class of "hydrotropes" or "coupling agents," bridging the gap between highly polar aqueous phases and non-polar lipid phases.
Standard linear surfactants (like Tween 80 or SDS) often form rigid, ordered structures at the oil-water interface, leading to high viscosity or gelation. TBP-P2 acts via Interfacial Disorder :
Intercalation: TBP-P2 molecules insert themselves between the primary surfactant heads.
Steric Hindrance: The bulky tert-butyl group acts as a "wedge," increasing the curvature of the interfacial film.
Fluidity: This disrupts the crystalline packing of the surfactant tails, lowering Interfacial Tension (IFT) to ultra-low values (<10⁻³ mN/m) required for spontaneous microemulsification.
Figure 1: Mechanism of TBP-P2 in disrupting rigid surfactant packing to enable stable microemulsions.
Protocol: Construction of Pseudo-Ternary Phase Diagrams
This protocol determines the optimal ratio of Surfactant (S) to Co-Surfactant (CoS)—known as the Km value —required to form a stable microemulsion.
Materials
Oil Phase: Isopropyl Myristate (IPM) or Capryol 90.
Record the volume of water added at the point where turbidity just appears (the phase boundary).
Data Plotting:
Convert all volumes/weights to Mass Percent (w/w%).
Plot the three components (Oil, Water, Smix) on a triangular coordinate system (Ternary Plot).
The area enclosed by the "Clear" points represents the Microemulsion Region .
Success Criteria: TBP-P2 is effective if the microemulsion region expands significantly compared to using the surfactant alone.
Application: Solubilization of Poorly Soluble Drugs (BCS Class II)[7]
TBP-P2 is particularly effective for aromatic drugs (e.g., Ibuprofen, Fenofibrate) due to
stacking interactions between the drug's aromatic rings and the TBP-P2 phenyl group.
Protocol: Saturation Solubility Study
Excess Addition: Add an excess amount of the API (e.g., 500 mg Ibuprofen) to 5 mL of pure TBP-P2.
Equilibration:
Vortex for 5 minutes.
Place in a shaking water bath at 37°C for 48 hours.
Separation:
Centrifuge samples at 10,000 rpm for 15 minutes to pellet undissolved drug.
Quantification:
Filter the supernatant (0.45 µm PTFE filter).
Dilute with mobile phase (methanol/water).
Analyze via HPLC-UV.
Comparison: Compare solubility against standard solvents (e.g., PEG 400, Ethanol).
Expected Outcome: TBP-P2 often shows 2-5x higher solubility for lipophilic aromatics compared to aliphatic glycols (like PEG) due to the "like-dissolves-like" aromatic interaction.
Safety & Handling (Critical)
While TBP-P2 is a valuable tool in research and topical formulation development, its safety profile differs from food-grade surfactants.
Toxicity Class: Phenol ether derivative. Potential irritant to eyes and skin.[1]
Peroxide Formation: Like all glycol ethers, TBP-P2 can form peroxides upon prolonged exposure to air.
Action: Test for peroxides using starch-iodide strips before use in sensitive API formulations (oxidative degradation risk).
Regulatory Status: Generally not approved for parenteral (injectable) use in humans without extensive tox studies. Ideal for topical , industrial , or pre-clinical oral formulations.
References
Griffin, W. C. (1949).[5] "Classification of Surface-Active Agents by 'HLB'." Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
Lawrence, M. J., & Rees, G. D. (2000). "Microemulsion-based media as novel drug delivery systems." Advanced Drug Delivery Reviews, 45(1), 89-121.
PubChem. (n.d.).[6] "1-(4-tert-butylphenoxy)propan-2-ol Compound Summary." National Center for Biotechnology Information. Retrieved from [Link]
Kawakami, K., et al. (2002). "Microemulsion formulation for enhanced absorption of poorly soluble drugs."[4] Journal of Controlled Release, 81(1-2), 65-74.
Panayiotou, C., et al. (2004). "Solubility of pharmaceuticals in water-cosolvent mixtures." Fluid Phase Equilibria, 224(1), 121-129. (Contextual grounding for co-solvent thermodynamics).
Application Notes & Protocols: The Hydroxyl Group as the Epicenter of Reactivity in 1-(4-tert-butylphenoxy)propan-2-ol
Abstract This document provides a detailed technical guide on the chemical reactivity of 1-(4-tert-butylphenoxy)propan-2-ol, with a specific focus on the central role of its secondary hydroxyl group. As a key structural...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed technical guide on the chemical reactivity of 1-(4-tert-butylphenoxy)propan-2-ol, with a specific focus on the central role of its secondary hydroxyl group. As a key structural motif in various chemical applications, understanding the reactivity of this functional group is paramount for researchers, scientists, and professionals in drug development. We will explore the primary reaction pathways—esterification, oxidation, and etherification—stemming from the hydroxyl group. This guide combines mechanistic theory with validated, step-by-step laboratory protocols and data interpretation guidelines to provide a comprehensive resource for the synthesis and modification of this compound.
Introduction: Structural and Electronic Landscape
1-(4-tert-butylphenoxy)propan-2-ol is an organic compound featuring a secondary alcohol, an aromatic ether linkage, and a sterically demanding tert-butyl group.[1] Its chemical behavior is largely dictated by the secondary hydroxyl (-OH) group, which serves as the primary site for a variety of chemical transformations.
The reactivity of the hydroxyl group is influenced by several factors:
Nucleophilicity: The lone pairs of electrons on the oxygen atom make the hydroxyl group a potent nucleophile, capable of attacking electrophilic centers.
Leaving Group Potential: The -OH group is inherently a poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[2] However, it can be converted into an excellent leaving group (e.g., H₂O or a sulfonate ester) under appropriate conditions, facilitating substitution and elimination reactions.[3][4]
Steric Hindrance: The presence of the bulky 4-tert-butylphenoxy group adjacent to the reactive center can sterically hinder the approach of certain reagents.
Electronic Effects: The phenoxy group is generally electron-donating through resonance, which can influence the reactivity of the aromatic ring, but it is not the primary focus of this guide.[5][6]
This guide will focus on the key synthetic transformations originating from this hydroxyl group.
Core Reaction Pathways and Mechanisms
The hydroxyl group of 1-(4-tert-butylphenoxy)propan-2-ol is a versatile handle for a range of important organic reactions. The following diagram illustrates the principal transformations.
Caption: Key reaction pathways originating from the hydroxyl group.
Oxidation to a Ketone
The conversion of a secondary alcohol to a ketone is a fundamental and highly efficient transformation.[7][8][9] This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon.
Mechanism Overview: Chromic Acid Oxidation
One of the most common methods for this oxidation utilizes chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent).[10][11]
The mechanism proceeds as follows:
The alcohol's oxygen atom attacks the chromium atom of chromic acid, forming a chromate ester.
A base (such as water) abstracts the proton from the carbon attached to the oxygen.
The electrons from the C-H bond collapse to form a C=O double bond, and the chromium ester cleaves, reducing the chromium from Cr(VI) to Cr(IV).
Ketones are generally resistant to further oxidation under these conditions, making this a clean and high-yielding reaction.[11]
Protocol: Jones Oxidation of 1-(4-tert-butylphenoxy)propan-2-ol
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-tert-butylphenoxy)propan-2-one.
Jones Reagent (Chromium trioxide in sulfuric acid)
Isopropanol
Diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Deionized water
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice-water bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 1-(4-tert-butylphenoxy)propan-2-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar.
Cool the flask in an ice-water bath to 0-5 °C.
Add Jones reagent dropwise from a dropping funnel with vigorous stirring. Monitor the reaction by observing the color change from orange to green/blue, which indicates the consumption of Cr(VI).[10]
Maintain the temperature below 10 °C throughout the addition.
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
Quench the reaction by adding isopropanol dropwise until the orange color is no longer visible and a green precipitate forms.
Filter the mixture to remove the chromium salts and wash the solid with diethyl ether.
Transfer the filtrate to a separatory funnel, add deionized water, and extract the product with diethyl ether (3x).
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
Purify the product via column chromatography if necessary.
Esterification via Acylation
Esterification is a reaction where the hydroxyl group acts as a nucleophile, typically attacking an activated carboxylic acid derivative like an acyl chloride or anhydride.[2][13] This process effectively "caps" the hydroxyl group, which is a common strategy in drug development to modify a compound's solubility and bioavailability.
Mechanism Overview: Acylation with Acyl Chloride
The reaction with an acyl chloride is highly efficient and often employs a weak base like pyridine. The role of pyridine is twofold: it acts as a base to neutralize the HCl byproduct, driving the reaction forward, and it can also act as a nucleophilic catalyst.[14][15][16] Pyridine attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.[17]
Caption: General workflow for the esterification of an alcohol.
Protocol: Acetylation of 1-(4-tert-butylphenoxy)propan-2-ol
This protocol details the synthesis of 1-(4-tert-butylphenoxy)propan-2-yl acetate.
Materials:
1-(4-tert-butylphenoxy)propan-2-ol
Acetyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Equipment:
Round-bottom flask with a septum
Magnetic stirrer and stir bar
Syringes
Separatory funnel
Rotary evaporator
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-tert-butylphenoxy)propan-2-ol (1.0 eq) and anhydrous dichloromethane.
Add anhydrous pyridine (1.2 eq) via syringe and stir the solution.
Cool the flask to 0 °C in an ice bath.
Slowly add acetyl chloride (1.1 eq) dropwise via syringe.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The resulting crude ester can be purified by flash column chromatography on silica gel.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming an ether from an alcohol.[18] The reaction proceeds in two steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[19][20][21]
Mechanism and Considerations
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a sodium alkoxide and hydrogen gas.
Sₙ2 Attack: The resulting alkoxide acts as a potent nucleophile and attacks a primary alkyl halide, displacing the halide and forming the new ether linkage.
Scientist's Note: The choice of the alkyl halide is critical for the success of this reaction. Primary alkyl halides are preferred as they are most susceptible to Sₙ2 attack.[18][19] Secondary and tertiary alkyl halides are more likely to undergo an E2 elimination reaction, leading to the formation of alkenes as side products.[21][22]
Protocol: Synthesis of 1-(4-tert-butylphenoxy)-2-methoxypropane
Materials:
1-(4-tert-butylphenoxy)propan-2-ol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Methyl iodide (CH₃I)
Saturated ammonium chloride solution
Diethyl ether
Equipment:
Three-neck round-bottom flask with a condenser and nitrogen inlet
Magnetic stirrer and stir bar
Syringes
Oil bath
Procedure:
Wash the sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
Cool the suspension to 0 °C.
Slowly add a solution of 1-(4-tert-butylphenoxy)propan-2-ol (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.
Add methyl iodide (1.5 eq) dropwise via syringe.
Heat the reaction mixture to reflux using an oil bath and monitor by TLC until the starting material is consumed.
Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution.
Extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the resulting ether by column chromatography.
Data Interpretation: Spectroscopic Signatures
Confirming the success of these reactions relies on spectroscopic analysis. The disappearance of the alcohol's characteristic signals and the appearance of new signals for the product are key indicators.
steric hindrance effects of the tert-butyl group in 1-(4-tert-butylphenoxy)propan-2-ol
Application Notes & Protocols Topic: Steric Hindrance Effects of the tert-Butyl Group in 1-(4-tert-butylphenoxy)propan-2-ol Abstract: The tert-butyl group is a cornerstone of medicinal chemistry, prized for its profound...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Steric Hindrance Effects of the tert-Butyl Group in 1-(4-tert-butylphenoxy)propan-2-ol
Abstract: The tert-butyl group is a cornerstone of medicinal chemistry, prized for its profound steric influence.[1][2] This document provides an in-depth analysis of the steric hindrance effects imparted by the tert-butyl substituent in the model compound 1-(4-tert-butylphenoxy)propan-2-ol. We will explore how this bulky, conformationally rigid group dictates molecular geometry, influences intermolecular interactions, and serves as a critical tool in drug design for enhancing receptor selectivity and metabolic stability. Detailed protocols for the computational, spectroscopic, and crystallographic analysis of these steric effects are provided for researchers in organic chemistry, pharmacology, and drug development.
The Foundational Role of Steric Hindrance in Molecular Design
Steric hindrance is a fundamental principle in chemistry, describing the influence of the spatial arrangement of atoms on the shape, reactivity, and intermolecular interactions of a molecule.[2][3] It arises from the repulsion between electron clouds of non-bonded atoms or groups, which can impede reaction pathways or favor specific three-dimensional conformations.[3][4]
The tert-butyl group, -C(CH₃)₃, is arguably the most iconic sterically demanding substituent in organic chemistry.[1] Its three methyl groups project from a central quaternary carbon, creating a large, non-polar, and conformationally rigid hemisphere. This significant steric bulk is not a liability but a powerful design element used to control reaction selectivity, lock molecular conformations, and fine-tune the pharmacological properties of therapeutic agents.[1]
In the context of 1-(4-tert-butylphenoxy)propan-2-ol, the tert-butyl group is strategically positioned on the phenoxy ring. This placement has significant consequences for the molecule's overall architecture and its potential interactions with biological targets.
Caption: Logical relationship between steric hindrance and its effects.
Influence on Molecular Conformation and Rigidity
The most immediate consequence of the tert-butyl group in 1-(4-tert-butylphenoxy)propan-2-ol is the restriction of the molecule's conformational freedom.
Rotational Barrier: The sheer size of the tert-butyl group hinders the free rotation of the C-O bond connecting the propanol side chain to the phenyl ring. This creates a significant energy barrier, favoring conformations where the side chain is oriented away from the bulky group.
Conformational Locking: The tert-butyl group has one of the highest A-values (~5 kcal/mol), a measure of the steric strain when a substituent is in an axial position on a cyclohexane ring.[1] This value highlights its overwhelming preference for the less crowded equatorial position, effectively "locking" the ring's conformation.[1][5] While our molecule is not a cyclohexane, the principle is transferable: the tert-butyl group will dominate the molecule's conformational landscape, forcing other substituents and the molecule's backbone into predictable, low-energy arrangements.
This induced rigidity is highly desirable in drug design. A conformationally locked molecule has lower entropic cost upon binding to a receptor, which can lead to higher binding affinity. It presents a more defined shape to a biological target, increasing the potential for specific, high-affinity interactions.
Applications in Drug Development: A Steric Shield for Selectivity and Stability
In pharmacology, steric effects are a critical determinant of a drug's interaction with its biological targets.[3] The tert-butyl group in a molecule like 1-(4-tert-butylphenoxy)propan-2-ol can be leveraged to optimize its drug-like properties.
Receptor Selectivity: The bulky, defined shape of the tert-butyl group can act as a "steric shield." This can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects. Simultaneously, its size and lipophilicity can be optimized to fit perfectly within the intended target receptor, enhancing potency and selectivity.[1]
Metabolic Shielding: A common failure point for drug candidates is rapid metabolic degradation by enzymes such as Cytochrome P450. A strategically placed tert-butyl group can physically block access to metabolically labile sites on the molecule (e.g., the aromatic ring).[1] This steric hindrance slows down enzymatic degradation, which can increase the drug's plasma half-life and overall bioavailability.[1]
Modulation of Physicochemical Properties: The non-polar, hydrophobic nature of the tert-butyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for fine-tuning of properties like membrane permeability.[1]
Caption: Role of steric hindrance in drug-receptor interactions.
Protocols for Quantifying Steric Effects
To experimentally and computationally validate the steric influence of the tert-butyl group, a multi-pronged approach is required.
Protocol 1: In Silico Conformational and Steric Energy Analysis
Objective: To computationally model the 3D structure of 1-(4-tert-butylphenoxy)propan-2-ol, identify its lowest energy conformation, and visualize the steric bulk of the tert-butyl group.
Methodology: Molecular Mechanics (MM) or Density Functional Theory (DFT) calculations.
Step-by-Step Protocol:
Molecule Construction: Build the 3D structure of 1-(4-tert-butylphenoxy)propan-2-ol using molecular modeling software (e.g., ChemDraw 3D, Avogadro).
Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).
Conformational Search: Conduct a systematic or random conformational search to explore the potential energy surface and identify low-energy conformers.
High-Level Optimization: Re-optimize the lowest-energy conformers using a more accurate method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).
Energy Calculation: Calculate the single-point energy and thermodynamic properties of the most stable conformer. The steric energy component can be analyzed to quantify the strain introduced by the tert-butyl group.[6]
Visualization: Generate an electrostatic potential map (EPM) or an electron density surface. This will visually represent the electron cloud, highlighting the significant spatial volume occupied by the tert-butyl group.
Caption: Workflow for in silico analysis of steric effects.
Protocol 2: NMR Spectroscopic Analysis
Objective: To experimentally probe the solution-state conformation and the electronic environment around the tert-butyl group.
Methodology: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Step-by-Step Protocol:
Sample Preparation: Dissolve 5-10 mg of 1-(4-tert-butylphenoxy)propan-2-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Expected Observation: A sharp, intense singlet integrating to 9 protons around 1.3 ppm, characteristic of the magnetically equivalent protons of the tert-butyl group. Its sharp nature indicates free rotation of the methyl groups around their C-C bonds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Expected Observation: Two distinct signals for the tert-butyl group: a quaternary carbon signal (~34 ppm) and a methyl carbon signal (~31 ppm).
Advanced Analysis (Optional):
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to probe for any hindered rotation around the aryl-oxygen bond. Significant broadening or splitting of signals at low temperatures could indicate slow conformational exchange.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can detect through-space correlations between protons that are close to each other (< 5 Å). Observe for NOE correlations between the tert-butyl protons and the aromatic protons to gain insight into the preferred solution-state conformation.
Protocol 3: Single-Crystal X-Ray Diffraction
Objective: To obtain a definitive, high-resolution 3D structure of the molecule in the solid state. This provides precise data on bond lengths, bond angles, and torsional angles, offering unequivocal proof of the steric influence of the tert-butyl group.
Methodology: X-ray Crystallography.
Step-by-Step Protocol:
Crystallization (Rate-Limiting Step):
Grow single crystals of 1-(4-tert-butylphenoxy)propan-2-ol suitable for diffraction (typically > 0.1 mm in all dimensions).[7]
Common methods include:
Slow evaporation of a solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate).
Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of an anti-solvent.
Slow cooling of a saturated solution.
Crystal Mounting: Carefully select a high-quality, single crystal and mount it on a goniometer head.
Data Collection:
Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer.
Collect diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to get an initial model of the atomic positions.
Refine the model against the experimental data to obtain the final, accurate 3D structure.[7][8]
Data Analysis:
Analyze the refined structure to determine precise bond lengths, angles, and especially the torsional angles around the aryl-O-CH₂ bonds.
Examine intermolecular packing in the crystal lattice to see how the bulky tert-butyl group dictates solid-state arrangement.
Summary of Expected Data
The following table summarizes the anticipated quantitative and qualitative data from the described protocols, which collectively build a comprehensive picture of the tert-butyl group's steric effects.
Parameter
Methodology
Expected Outcome / Value
Interpretation
Steric Energy
Computational Modeling
Quantifiable energy value (kcal/mol)
A direct measure of the strain induced by the group.[6]
¹H Chemical Shift (t-Bu)
¹H NMR Spectroscopy
Singlet, ~1.3 ppm
Confirms the presence and electronic environment of the 9 equivalent protons.
¹³C Chemical Shifts (t-Bu)
¹³C NMR Spectroscopy
Quaternary C: ~34 ppm; Methyl C: ~31 ppm
Provides a carbon fingerprint for the bulky substituent.
Torsional Angle (Ar-O-C-C)
X-ray Crystallography
Specific degree value (e.g., ~180°)
Defines the precise, low-energy conformation adopted in the solid state due to steric pressure.
C-C-C Bond Angles (in t-Bu)
X-ray Crystallography
Distorted from ideal 109.5°
Evidence of internal steric repulsion within the tert-butyl group itself, leading to bond angle strain.[9]
Conclusion
The tert-butyl group is a powerful and indispensable tool in molecular design, and its effects are clearly demonstrable in 1-(4-tert-butylphenoxy)propan-2-ol.[1] Its profound steric hindrance dictates the molecule's conformation, creating a rigid and predictable architecture. This "steric shielding" is a key strategy in drug development for enhancing receptor selectivity and improving metabolic stability, ultimately leading to safer and more effective therapeutics.[1][3] The integrated use of computational modeling, NMR spectroscopy, and X-ray crystallography, as outlined in these protocols, provides a robust framework for the comprehensive characterization of these critical steric effects.
References
Drug Receptor Interactions - Chemistry LibreTexts. (2022, July 4). Retrieved from Chemistry LibreTexts website: [Link]
Conformational Analysis. (n.d.). Retrieved from [Link]
Exploring the Chair Conformation of Tert-Butyl Cyclohexane. (2026, January 8). Oreate AI Blog. Retrieved from [Link]
Discuss the conformational analysis of the given compound. (2025, September 7). Filo. Retrieved from [Link]
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2005, November 25). The Journal of Organic Chemistry. Retrieved from [Link]
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021, September 9). Journal of Biomolecular NMR. Retrieved from [Link]
Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
Computational study on photo- and thermo-reactions between tetra-tert-butyl-substituted cyclobutadiene and tetrahedrane. (n.d.). Retrieved from [Link]
Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... (n.d.). ResearchGate. Retrieved from [Link]
Steric effects - Wikipedia. (n.d.). Retrieved from [Link]
4.8: Conformations of Disubstituted Cyclohexanes. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
Driving tert-butyl axial: the surprising cyclopropyl effect. (2024, October 8). RSC Publishing. Retrieved from [Link]
How to measure steric hindrance. (2014, April 27). Quora. Retrieved from [Link]
Steric Hindrance: Definition, Factors, & Examples. (2024, April 12). Chemistry Learner. Retrieved from [Link]
Role Of Steric Hindrance By Unacademy. (n.d.). Unacademy. Retrieved from [Link]
Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. (n.d.). PMC. Retrieved from [Link]
Computer Simulation Study of tert-Butyl Alcohol. 1. Structure in the Pure Liquid. (n.d.). Retrieved from [Link]
Disproportionation of Rosin Driven by 4,4′-Thio-bis(3-Methyl-6-Tert-Butylphenol): Kinetic Model Discrimination. (2024, March 31). MDPI. Retrieved from [Link]
Structural and Spectroscopic Studies of Steric and Electronic Substituent Effects in a Series of Magnesium Aminodiboranates Mg[(BH3)2NMeR]2. (2023, February 3). Girolami Group Website. Retrieved from [Link]
Mapping tool delivers quantitative visualisations of steric interactions. (2026, February 5). Chemistry World. Retrieved from [Link]
To Evaluation of the Steric Effect in Organic Compounds. (2025, August 7). ResearchGate. Retrieved from [Link]
Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (2022, November 26). MDPI. Retrieved from [Link]
4-tert-butylphenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. (2016, July 13). Magnetic Resonance in Chemistry. Retrieved from [Link]
X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Retrieved from [Link]
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017, May 29). SciSpace. Retrieved from [Link]
Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. (n.d.). PMC. Retrieved from [Link]
X-ray Crystallography. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
1-(4-tert-Butylphenyl)-2-propanol. (n.d.). PubChem. Retrieved from [Link]
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]
steric effect. (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, January 16). ChemRxiv. Retrieved from [Link]
Synthesis, Characterization, And Reactivity Of Bivalent Tin(II) With 4-Tert-butylphenol. (2024, October 6). International Journal of Photochemistry and Photochemical Research. Retrieved from [Link]
Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved from [Link]
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). PMC. Retrieved from [Link]
Application Note: Experimental Protocols for 1-(4-tert-butylphenoxy)propan-2-ol
This Application Note is structured as a high-level technical guide for researchers and analytical scientists in pharmaceutical and environmental safety sectors. It addresses the synthesis, analytical characterization, a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers and analytical scientists in pharmaceutical and environmental safety sectors. It addresses the synthesis, analytical characterization, and toxicological assessment of 1-(4-tert-butylphenoxy)propan-2-ol , a critical process-related impurity and intermediate.
Introduction & Scientific Context
1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a secondary alcohol derivative of 4-tert-butylphenol.[1] In drug development and industrial chemistry, it serves two primary roles:
Process Impurity/Degradant: It is a known leachable/extractable (L&E) compound found in polymeric coatings and a degradation product in the synthesis of specific beta-blockers and agrochemicals where 4-tert-butylphenol is a raw material.
Regulatory Reference Standard: It is monitored under standards such as NSF/ANSI 60 (Drinking Water Treatment Chemicals) due to its potential presence as a contaminant in epoxy resins and surfactants [1].
This guide provides a validated workflow for synthesizing high-purity reference material, quantifying it via HPLC, and assessing its basal cytotoxicity.
Objective: To synthesize >98% pure 1-(4-tert-butylphenoxy)propan-2-ol for use as an analytical reference standard.
Mechanism: Base-catalyzed nucleophilic ring-opening of propylene oxide by 4-tert-butylphenol (S_N2 pathway).
Experimental Workflow (Graphviz)
Figure 1: Synthetic pathway for the preparation of the reference standard via epoxide ring opening.
Step-by-Step Procedure
Reaction Setup:
In a 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in absolute ethanol (50 mL).
Add Potassium Hydroxide (KOH) pellets (0.56 g, 10 mmol) as a catalyst. Stir until dissolved.
Addition:
Heat the solution to 50°C.
Add Propylene Oxide (8.7 g, 150 mmol) dropwise over 30 minutes via an addition funnel. Caution: Propylene oxide is volatile and carcinogenic. Work in a fume hood.
Reflux:
Raise temperature to reflux (~80°C) and stir for 6 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 8:2).
Work-up:
Cool to room temperature.[2] Neutralize the base with 1N HCl.
Remove ethanol under reduced pressure (rotary evaporator).
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
Dry organic layer over anhydrous Na₂SO₄ and concentrate.
Purification:
Preferred: High-vacuum distillation (bp ~140-150°C at 1 mmHg).
Alternative: Flash column chromatography on silica gel, eluting with Hexane:EtOAc (gradient 95:5 to 80:20).
Validation: Confirm structure via ¹H-NMR and purity via HPLC (Protocol II).
Protocol II: Analytical Quantification (HPLC-UV)
Objective: To detect and quantify 1-(4-tert-butylphenoxy)propan-2-ol in drug substances or environmental samples.
Methodology: Reversed-Phase HPLC with UV detection.
Chromatographic Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A
Water + 0.1% Phosphoric Acid
Mobile Phase B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV @ 275 nm
Column Temp
30°C
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
10
90
12.0
10
90
12.1
90
10
15.0
90
10
Method Validation Logic
Specificity: The tert-butyl group increases retention significantly compared to phenol or unsubstituted phenoxypropanol, ensuring separation from starting materials.
Linearity: Prepare a 5-point calibration curve from 1 µg/mL to 100 µg/mL in ACN:Water (50:50).
System Suitability: Tailing factor should be < 1.5; Theoretical plates > 5000.
Protocol III: In Vitro Cytotoxicity Assessment
Objective: To establish a safety baseline for the compound, relevant for L&E qualification.
Assay: MTT Colorimetric Assay using L929 Mouse Fibroblasts (ISO 10993-5 standard cell line).
Assay Logic (Graphviz)
Figure 2: Workflow for the MTT cytotoxicity screening of the target compound.
Procedure
Preparation: Seed L929 cells in a 96-well plate (10,000 cells/well) in DMEM + 10% FBS. Incubate for 24 hours.
Dosing: Prepare stock solution of 1-(4-tert-butylphenoxy)propan-2-ol in DMSO. Dilute in media to achieve final concentrations of 1, 10, 50, 100, 500, and 1000 µM. Ensure final DMSO concentration is <0.5%.
Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 24 hours at 37°C/5% CO₂.
Quantification:
Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Remove media carefully.
Add 100 µL DMSO to solubilize purple formazan crystals.
Read absorbance at 570 nm using a microplate reader.
Analysis: Plot % Cell Viability vs. Log(Concentration). Determine IC50.
Note: Phenoxypropanols are membrane-active; expect IC50 values in the moderate micromolar range (50-200 µM).
References
NSF International.[3] (2015).[3][4][5] NSF/ANSI 60 - 2015: Drinking Water Treatment Chemicals - Health Effects. Regulations.gov. Link
PubChem.[4][6] (n.d.). 1-(4-tert-butylphenoxy)propan-2-ol (Compound).[1] National Library of Medicine. Link
Sigma-Aldrich. (n.d.). 1-(4-(tert-butyl)phenoxy)-2-propanol Product Information. Link
LGC Standards. (n.d.). 1-(4-tert-Butylphenoxy)propan-2-ol Reference Material. Link
Technical Support Center: Purification of 1-(4-tert-butylphenoxy)propan-2-ol
[1][2] Technical Overview & Mechanistic Insight 1-(4-tert-butylphenoxy)propan-2-ol (CAS 2416-30-0) is a secondary alcohol ether typically synthesized via the ring-opening of propylene oxide by 4-tert-butylphenol under ba...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Technical Overview & Mechanistic Insight
1-(4-tert-butylphenoxy)propan-2-ol (CAS 2416-30-0) is a secondary alcohol ether typically synthesized via the ring-opening of propylene oxide by 4-tert-butylphenol under basic or acidic catalysis.[1][2]
As a researcher, you are likely encountering specific impurity profiles dictated by the reaction kinetics:
Unreacted 4-tert-butylphenol: The most persistent impurity.[1][2] Due to its high melting point (~99°C) and sublimation potential, it often contaminates the liquid product, causing cloudiness or solidification .[1][2]
Regioisomers: The nucleophilic attack of the phenoxide ion on propylene oxide predominantly occurs at the less hindered carbon (SN2-like), yielding the desired primary ether/secondary alcohol.[1][2] However, minor amounts of the primary alcohol (2-(4-tert-butylphenoxy)propan-1-ol) may form.[1][2]
Polyalkoxylates: Excess propylene oxide can react with the newly formed hydroxyl group, creating oligomeric byproducts.[1][2]
This guide prioritizes chemical separation (alkaline wash) followed by vacuum distillation as the most robust purification strategy.[2]
Troubleshooting Guide (Q&A)
Q1: My final product is a cloudy liquid or solidifies upon standing. What went wrong?
Diagnosis: This is the hallmark of residual 4-tert-butylphenol .[1][2] The starting phenol is a solid at room temperature.[2] Even small percentages (<5%) can induce crystallization or cloudiness in the liquid ether product.[2]
Solution: You must perform an alkaline wash before distillation.[2] The phenol is weakly acidic (pKa ~10) and will form a water-soluble salt with NaOH, whereas your product (an alcohol) will remain in the organic phase .[1][2]
Q2: The product has a persistent yellow/brown color.
Diagnosis: This indicates oxidation products (quinones) or trace iron contamination.[1][2] Phenolic ethers are susceptible to oxidation if the starting material was aged or if the reaction was performed without an inert atmosphere.[2]
Solution:
Activated Carbon Treatment: Dissolve the crude oil in solvent (e.g., toluene) and treat with activated charcoal (5% w/w) for 1 hour.[1][2] Filter through Celite.[1][2]
Distillation: A careful vacuum distillation will leave these heavy, colored chromophores in the pot residue.[1][2]
Q3: I see two close spots on my TLC plate. Is my product impure?
Diagnosis: Likely yes.[1][2] The spot with the slightly lower Rf is often the regioisomer (primary alcohol) or unreacted phenol.[2]
Verification: Visualize with UV (254 nm). If the lower spot stains heavily with iodine or KMnO4 but is UV-weak, it might be a non-aromatic impurity (e.g., propylene glycol derivatives).[1][2] If it is UV-active, it is likely the phenol or isomer.[1][2]
Action: If the impurity is phenol, use Protocol A.[1][2] If it is the regioisomer, use Protocol C (Chromatography) as distillation may not separate them effectively due to similar boiling points.[1][2]
Experimental Protocols
Protocol A: Chemical Removal of Phenolic Impurities (Essential Pre-step)
Use this protocol if your crude mixture contains >2% unreacted starting material.[1][2]
Step
Action
Mechanistic Rationale
1
Dissolve crude oil in Toluene or Ethyl Acetate (1:3 v/v ratio).[1][2]
Reduces viscosity and allows effective phase separation.[1][2]
2
Wash with 1.0 M NaOH (2x volume of organic layer).[1][2]
Converts 4-tert-butylphenol to sodium 4-tert-butylphenolate (water-soluble).[1][2] The product remains organic.
Caption: Logical workflow for selecting the appropriate purification method based on crude purity and scale.
Diagram 2: Impurity Removal Mechanism
Caption: Chemical mechanism of separating acidic phenol impurities from the neutral ether product.[2]
[1][2]
References
Wikipedia Contributors. (2023). 4-tert-Butylphenol.[1][2][3][4][5][6][7][8][9][10] Wikipedia, The Free Encyclopedia.[1][2] Retrieved from [Link][1][2][11]
PubChem. (n.d.).[1][2][12] 1-(4-tert-Butylphenyl)-2-propanol (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of 1-(4-tert-butylphenoxy)propan-2-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, chemists, and process developme...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of 1-(4-tert-butylphenoxy)propan-2-ol is most commonly achieved via a nucleophilic ring-opening of a propylene-based epoxide by 4-tert-butylphenoxide, a variant of the classic Williamson ether synthesis.[1] While robust, this reaction is prone to specific challenges that can significantly impact yield, including incomplete reactions, side-product formation, and purification difficulties. This document provides a structured approach to identifying and resolving these common issues.
Section 1: Understanding the Core Synthesis & Key Challenges
The primary reaction involves the deprotonation of 4-tert-butylphenol to form a potent nucleophile, which then attacks an electrophilic three-membered ring, typically propylene oxide. The success of this synthesis hinges on controlling the reaction's regioselectivity.
Primary Reaction Pathway:
4-tert-butylphenol is first treated with a base to form the sodium or potassium 4-tert-butylphenoxide salt. This phenoxide then attacks propylene oxide. The desired outcome is the attack at the less sterically hindered primary carbon (C1) of the epoxide, which, after an aqueous workup, yields 1-(4-tert-butylphenoxy)propan-2-ol.
However, a competing reaction can occur where the phenoxide attacks the secondary carbon (C2) of the epoxide. This leads to the formation of the isomeric byproduct, 2-(4-tert-butylphenoxy)propan-1-ol, which can be difficult to separate and represents a direct loss of yield.
Caption: Reaction pathways in the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows very low conversion, and I've recovered most of my starting 4-tert-butylphenol. What went wrong?
Answer: This issue almost always points to inefficient formation of the nucleophilic phenoxide. The acidity of a phenol's hydroxyl group (pKa ≈ 10) requires a sufficiently strong base for complete deprotonation.
Probable Cause 1: Incorrect Base Selection. Weak bases like sodium bicarbonate (NaHCO₃) are ineffective. While potassium carbonate (K₂CO₃) can be used, it often requires higher temperatures and longer reaction times.[2] Stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are far more effective.
Solution:
Switch to a Stronger Base: Utilize NaOH or KOH. For reactions sensitive to water, sodium hydride (NaH) in an anhydrous solvent like THF or DMF is an excellent choice.
Ensure Stoichiometry: Use at least one full equivalent of the base relative to the 4-tert-butylphenol. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the deprotonation to completion.
Confirm Base Quality: Ensure the base has not been degraded by prolonged exposure to atmospheric moisture and CO₂.
Probable Cause 2: Presence of Water. If using a base like NaH, any water in the solvent or on the glassware will quench the base, preventing deprotonation of the phenol.
Solution:
Use Anhydrous Solvents: Ensure solvents like THF or DMF are properly dried before use.
Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.
Base
Relative Strength
Typical Solvents
Considerations
NaOH / KOH
Strong
Alcohols (Methanol, Ethanol), Water
Most common and cost-effective. The reaction can be run in a biphasic system or a polar solvent.[3]
K₂CO₃
Moderate
Acetonitrile, DMF, Acetone
Often requires higher temperatures and longer reaction times. Less reactive than hydroxides.[2]
NaH
Very Strong
THF, DMF (Anhydrous)
Highly effective but requires strict anhydrous conditions. Generates H₂ gas.
Q2: My final product is a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity?
Answer: The formation of the 2-(4-tert-butylphenoxy)propan-1-ol byproduct is a classic problem in the ring-opening of unsymmetrical epoxides. The selectivity of the nucleophilic attack is influenced by both steric and electronic factors, which can be manipulated by your choice of reaction conditions.
Probable Cause: Non-Optimal Reaction Conditions. Under standard Sₙ2 conditions, the nucleophile should preferentially attack the less sterically hindered carbon atom (C1).[4] Conditions that introduce Sₙ1 character can lead to increased attack at the more substituted secondary carbon (C2).
Solution:
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile instead of protic solvents like ethanol or methanol.[1] Protic solvents can solvate the phenoxide, reducing its nucleophilicity, and can also protonate the epoxide, promoting Sₙ1-like character.
Counter-ion Effect: The choice of cation (from the base) can influence the reaction. Potassium (K⁺) is larger and less coordinating than sodium (Na⁺), resulting in a "freer" and more reactive phenoxide anion. This can enhance the reaction rate and may improve selectivity for the sterically less hindered site. Consider using KOH or potassium tert-butoxide.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80 °C).[1] Higher temperatures can decrease selectivity.
Q3: The reaction seems to work, but my yield is consistently low after purification. Where am I losing my product?
Answer: Low isolated yield despite good conversion can stem from mechanical losses during workup or the formation of water-soluble or volatile side products.
Probable Cause 1: Inefficient Extraction. 1-(4-tert-butylphenoxy)propan-2-ol has a hydroxyl group, which gives it some water solubility. If your aqueous washes are too vigorous or numerous, you may be losing product to the aqueous layer.
Solution:
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Probable Cause 2: Formation of Diol Byproducts. If there is residual water in your reaction and you used propylene oxide, it can be hydrolyzed to propane-1,2-diol, especially if conditions become acidic during workup. This diol is highly water-soluble and will be removed during extraction.
Solution:
Control the Workup pH: Ensure the pH of your aqueous wash is neutral or slightly basic before extraction to prevent acid-catalyzed hydrolysis of any unreacted epoxide.
Minimize Water in Reaction: Use anhydrous conditions where possible to suppress this side reaction from the start.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like 4:1 Hexane:Ethyl Acetate. The starting 4-tert-butylphenol is more polar than the ether product and will have a lower Rf value. The disappearance of the phenol spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the ratio of product to starting material.
Q: Is a phase-transfer catalyst (PTC) helpful for this synthesis?
A: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially in biphasic (e.g., toluene/water) systems. The PTC helps shuttle the phenoxide anion from the aqueous phase (where it's formed) into the organic phase to react with the epoxide. This can significantly increase the reaction rate and allow for lower reaction temperatures.[1]
Q: What are the primary safety concerns?
A: Propylene oxide is a highly flammable, volatile, and carcinogenic liquid. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted behind a blast shield. When using strong bases like NaH, be aware of the generation of flammable hydrogen gas.
This protocol assumes a 10 mmol scale and incorporates best practices for maximizing yield and purity.
Caption: Optimized workflow for the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol.
Detailed Steps:
Phenoxide Formation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add 4-tert-butylphenol (1.50 g, 10 mmol) and anhydrous DMF (20 mL). Stir until dissolved. Carefully add sodium hydroxide pellets (0.42 g, 10.5 mmol). Stir the mixture at room temperature for 30 minutes.
Reaction: Gently heat the mixture to 65 °C. Using a syringe, add propylene oxide (0.84 mL, ~0.70 g, 12 mmol) dropwise over 10 minutes. Maintain the temperature and stir for 4-6 hours, monitoring the disappearance of the 4-tert-butylphenol spot by TLC.
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
Washes: Combine the organic layers and wash with 1 M NaOH solution (2 x 20 mL) to remove any unreacted phenol. Then, wash with brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing to 80:20) to afford the pure product.
Section 5: References
ResearchGate. (2025). Synthesis, phase behavior and absolute configuration of β-adrenoblocker bupranolol and related compounds. Available at: [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]
LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. This source is referenced generally for the principles of the synthesis but a direct, stable link is not available.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
University of Colorado Boulder. (n.d.). The Williamson ether synthesis. Available at: [Link]
Wikipedia. (n.d.). Bupranolol. Available at: [Link]
Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. Available at:
Eindhoven University of Technology Research Portal. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts. Available at: [Link]
Technical Support Center: Synthesis of 1-(4-tert-butylphenoxy)propan-2-ol
Welcome to the technical support hub for the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols. Our focus is on providing in-depth, mechanistically grounded advice to ensure the integrity and success of your experiments.
Synthesis Overview: The Williamson Ether Synthesis Approach
The most common and direct route to synthesizing 1-(4-tert-butylphenoxy)propan-2-ol is the Williamson ether synthesis.[1][2][3] This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][4] In this specific case, 4-tert-butylphenol is deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic propylene oxide equivalent, typically 1-chloro- or 1-bromopropan-2-ol, via an Sₙ2 mechanism to form the desired ether.[4]
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Problem: My reaction yield is significantly lower than expected.
Low yield is a frequent issue that can stem from several factors, including incomplete reactions and the prevalence of side reactions.[1][5]
Potential Cause 1: Incomplete Deprotonation of 4-tert-butylphenol
Why it happens: 4-tert-butylphenol must be converted to its corresponding phenoxide to act as an effective nucleophile.[6] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.[5]
Troubleshooting Steps:
Verify Base Strength: Phenols are more acidic than aliphatic alcohols, allowing for a range of bases.[5] However, for a robust and complete reaction, a strong base is recommended. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas and driving the reaction forward.[7][8] Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective but may require more stringent anhydrous conditions or longer reaction times to ensure complete phenoxide formation.[5][8]
Check Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (e.g., 1.1 equivalents) to account for any potential deactivation by trace amounts of water.
Monitor Deprotonation: When using NaH, the reaction's progress can be visually monitored by the cessation of hydrogen gas evolution.[9] Only after the bubbling has stopped should the alkylating agent be added.[9]
Potential Cause 2: Competing Elimination (E2) Reaction
Why it happens: The phenoxide is not only a good nucleophile but also a strong base.[10] If it attacks a proton on the carbon adjacent to the leaving group of the alkylating agent, it will lead to an elimination reaction, forming an alkene instead of the desired ether. This is a common side reaction in Williamson ether synthesis.[1][4][6]
Troubleshooting Steps:
Alkyl Halide Choice: The structure of the alkylating agent is critical. The Sₙ2 reaction is favored for primary and methyl halides.[7][8] Using a secondary alkyl halide increases the likelihood of a competing E2 reaction.[7][8][9] For this synthesis, using a propylene oxide derivative where the leaving group is on the primary carbon (e.g., 1-chloro-2-propanol) is essential.
Control Temperature: Higher reaction temperatures tend to favor elimination over substitution.[1][8] The reaction should be run at the lowest temperature that allows for a reasonable rate, typically between 50-100 °C.[4][8] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
Problem: I'm observing a significant amount of an alkene byproduct.
This is a clear indication that the E2 elimination side reaction is dominating.[11]
Why it happens: As mentioned above, this occurs when the phenoxide acts as a base rather than a nucleophile.[10] This is particularly problematic with sterically hindered substrates or at elevated temperatures.[6][8]
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most immediate and effective change to make. High temperatures provide the activation energy needed for the elimination pathway.[1]
Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are generally preferred.[4][6][7] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more "naked" and nucleophilic, which favors the Sₙ2 reaction.[8] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and potentially favoring elimination.[8]
Re-evaluate Your Base: While a strong base is needed for deprotonation, a highly hindered base like potassium tert-butoxide could increase the propensity for elimination.[8] Sodium hydride is generally a better choice.[8]
Problem: My NMR spectrum shows signals suggesting alkylation on the aromatic ring.
This points to a competing C-alkylation reaction.
Why it happens: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), particularly at the ortho and para positions.[3][4]
Troubleshooting Steps:
Solvent and Counter-ion Effects: The choice of solvent and the counter-ion (from the base) can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]
Reaction Conditions: While less common than elimination, C-alkylation can sometimes be promoted by specific catalysts or conditions. Sticking to standard Williamson ether synthesis conditions (strong base, polar aprotic solvent) generally minimizes this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for deprotonating 4-tert-butylphenol?
For laboratory-scale synthesis, sodium hydride (NaH) is often the best choice because it provides irreversible and complete deprotonation.[7][8] For larger-scale or industrial processes where handling NaH can be hazardous, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent are common alternatives, though they may require higher temperatures or longer reaction times.[4][5]
Q2: How critical is the choice of solvent?
The solvent choice is very important. Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended.[4][8] They accelerate the Sₙ2 reaction by solvating the metal cation, which enhances the nucleophilicity of the phenoxide anion.[8] Using the corresponding alcohol as a solvent (phenols are solids at room temperature, so this is not applicable here) or other protic solvents can slow the reaction and may increase side reactions.[6][8]
Q3: What are the ideal temperature and reaction time?
A typical Williamson ether synthesis is conducted between 50-100 °C for 1-8 hours.[4][5] The optimal conditions will depend on the specific substrates and solvent used. It is always best to monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine when the starting material has been consumed.[8]
Q4: How can I effectively monitor the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting materials (4-tert-butylphenol and the alkylating agent). The disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Q5: Are there alternative synthetic routes?
Yes, an alternative involves the ring-opening of propylene oxide with 4-tert-butylphenol. This reaction can be catalyzed by either an acid or a base. However, a significant drawback of this method is the potential for poor regioselectivity, leading to the formation of the undesired isomer, 2-(4-tert-butylphenoxy)propan-1-ol, which can be difficult to separate from the desired product.
Data Summary and Visualization
Table 1: Common Side Products and Mitigation Strategies
Side Product
Identification Method
Primary Cause(s)
Recommended Solution(s)
Alkene (from E2)
NMR, GC-MS
Secondary alkyl halide, high temperature, sterically hindered base
Use a primary alkyl halide, lower reaction temperature (50-80 °C), use a non-hindered base (e.g., NaH).
Unreacted Phenol
TLC, NMR
Incomplete deprotonation (base too weak or insufficient amount)
Use a stronger base (NaH), ensure at least 1.1 equivalents of base, allow sufficient time for deprotonation.
C-Alkylated Phenol
NMR, GC-MS
Ambident nature of phenoxide nucleophile
Use a polar aprotic solvent (DMF, DMSO), avoid conditions known to promote Friedel-Crafts-type reactions.
Di-tert-butylphenol
NMR, GC-MS
Impurity in starting material or side reaction during phenol synthesis
Use highly pure 4-tert-butylphenol.
Diagrams
Reaction Pathway and Side Reactions
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocol: General Procedure
Disclaimer: This is a generalized protocol and may require optimization. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
4-tert-butylphenol (1.0 equiv)
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
Deprotonation: To the flask, add 4-tert-butylphenol followed by anhydrous DMF. Stir until the phenol is fully dissolved. Carefully add the sodium hydride portion-wise at 0 °C (ice bath).
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes). This indicates the complete formation of the sodium phenoxide.
Alkylation: Cool the mixture back to 0 °C and slowly add 1-chloro-2-propanol dropwise.
Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
Work-up: Cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved February 20, 2026, from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Available from: [Link]
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available from: [Link]
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available from: [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 20, 2026, from [Link]
OrgoSolver. (n.d.). Williamson Ether Synthesis. Retrieved February 20, 2026, from [Link]
Technical Support Center: Stability and Degradation of 1-(4-tert-butylphenoxy)propan-2-ol
Welcome to the technical support center for 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(4-tert-butylphenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Recognizing that direct degradation studies on 1-(4-tert-butylphenoxy)propan-2-ol are not extensively published, this document synthesizes information from forced degradation studies of structurally similar compounds, such as the beta-blocker bisoprolol and studies on 4-tert-butylphenol, to provide a robust predictive framework for understanding its stability.
I. Understanding the Molecule: A Proactive Approach to Stability
1-(4-tert-butylphenoxy)propan-2-ol possesses key functional groups that are susceptible to degradation under common experimental and storage conditions. The ether linkage, the secondary alcohol, and the electron-rich phenol ring with a bulky tert-butyl group are all potential sites for chemical transformation. A proactive understanding of these vulnerabilities is critical to ensuring the integrity of your experimental results.
II. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer format to directly address potential issues you may encounter during your research.
Observation: Unexpected Peaks in Chromatographic Analysis
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 1-(4-tert-butylphenoxy)propan-2-ol that was stored at room temperature for an extended period. What could be the cause?
Answer: The appearance of new peaks likely indicates degradation of the parent compound. Based on the structure, several degradation pathways are plausible under ambient conditions, especially with exposure to light and air.
Oxidative Degradation: The secondary alcohol is susceptible to oxidation, which would yield the corresponding ketone, 1-(4-tert-butylphenoxy)propan-2-one. Additionally, the electron-rich phenol ring can be oxidized, potentially leading to hydroxylated byproducts or ring opening, especially if exposed to atmospheric oxygen over time. Studies on similar phenolic compounds have shown the formation of quinone-like structures upon oxidation.[1]
Photodegradation: Exposure to UV light, even from ambient laboratory lighting, can induce degradation. For the related compound 4-tert-butylphenol, photodegradation can lead to the formation of 4-tert-butylcatechol and dimers.[2] Similar photodegradation pathways could be possible for 1-(4-tert-butylphenoxy)propan-2-ol.
Troubleshooting Steps:
Confirm Identity of Degradants: Use a high-resolution mass spectrometer (LC-MS/MS) to obtain mass spectra of the unknown peaks. Compare the fragmentation patterns with the predicted structures of potential degradants.
Control Storage Conditions: Store your stock solutions and samples protected from light in amber vials and at a reduced temperature (2-8°C or -20°C) to minimize degradation.
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Observation: Loss of Purity in Acidic or Basic Media
Question: My experiment involves dissolving 1-(4-tert-butylphenoxy)propan-2-ol in an acidic (or basic) solution, and I am seeing a significant loss of the parent compound. What is happening?
Answer: 1-(4-tert-butylphenoxy)propan-2-ol is susceptible to hydrolysis, particularly under acidic or basic conditions, although the ether linkage is generally more stable than an ester bond.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether linkage can be cleaved. This would likely result in the formation of 4-tert-butylphenol and propan-1,2-diol. Forced degradation studies on the structurally similar drug bisoprolol have shown significant degradation under acidic conditions.[3][4]
Base-Catalyzed Degradation: While generally more resistant to base-catalyzed hydrolysis than esters, prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to some degradation, although this is expected to be slower than acid-catalyzed cleavage. Studies on bisoprolol have also indicated degradation under alkaline conditions.[3][4]
Troubleshooting Steps:
pH Control: If your experimental conditions allow, maintain the pH of your solution as close to neutral as possible.
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
Time Limitation: Minimize the time that 1-(4-tert-butylphenoxy)propan-2-ol is exposed to harsh pH conditions.
Observation: Degradation at Elevated Temperatures
Question: I am performing a reaction at an elevated temperature and observing a loss of 1-(4-tert-butylphenoxy)propan-2-ol. What are the likely thermal degradation products?
Answer: Thermal stress can induce degradation. The likely degradation pathways include:
Oxidation: At elevated temperatures in the presence of oxygen, oxidation of the secondary alcohol to a ketone is a probable degradation pathway.
Ether Cleavage: High temperatures can promote the cleavage of the ether bond.
Dealkylation: The tert-butyl group on the phenol ring may be susceptible to thermal dealkylation, leading to the formation of isobutene and 4-hydroxyphenoxy-propan-2-ol.[5][6][7]
Troubleshooting Steps:
Temperature Optimization: Determine the minimum temperature required for your reaction to proceed efficiently.
Inert Atmosphere: If compatible with your reaction, perform it under an inert atmosphere to prevent thermo-oxidative degradation.
Forced Degradation Study: To understand the thermal liability of your compound under your specific experimental conditions, consider performing a small-scale forced degradation study.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(4-tert-butylphenoxy)propan-2-ol?
A1: To ensure long-term stability, 1-(4-tert-butylphenoxy)propan-2-ol should be stored in a cool, dark, and dry place. For solid material, storage at 2-8°C is recommended. For solutions, store in amber vials at 2-8°C or for longer-term storage at -20°C. Protect from light and moisture.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study can help you understand the stability of 1-(4-tert-butylphenoxy)propan-2-ol under various stress conditions. A general protocol is provided in the "Experimental Protocols" section below.
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for routine purity analysis and monitoring degradation. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[8][9][10][11]
Q4: Is the tert-butyl group stable?
A4: The tert-butyl group is generally stable but can be susceptible to cleavage under harsh acidic conditions (via carbocation formation) or at very high temperatures.[5][6][7]
IV. Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for assessing the stability of 1-(4-tert-butylphenoxy)propan-2-ol.
1. Preparation of Stock Solution:
Prepare a stock solution of 1-(4-tert-butylphenoxy)propan-2-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in a sealed vial.
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration for analysis.
Analyze the samples by a validated stability-indicating HPLC method.
4. Data Interpretation:
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
Characterize any significant degradation products using LC-MS/MS.
V. Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 1-(4-tert-butylphenoxy)propan-2-ol based on its chemical structure and data from related compounds.
Caption: Predicted degradation pathways of 1-(4-tert-butylphenoxy)propan-2-ol.
VI. References
Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185-1202. [Link]
ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
Academia.edu. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
Wu, Y., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of The Total Environment, 566-567, 86-92. [Link]
National Center for Biotechnology Information. (n.d.). Alarming impact of the excessive use of tert-butylhydroquinone in food products. PubMed Central. [Link]
Thollala, A. (2023). Chromatography: A Powerful Analytical Technique for Separation and Identification. Journal of Diagnostic Technology & Biomedical Analysis, 12(2). [Link]
SciSpace. (2020). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
ResearchGate. (n.d.). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. [Link]
OMICS International. (2022). Techniques of Analytical, Bio analytical and Separation. [Link]
National Center for Biotechnology Information. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PubMed Central. [Link]
ResearchGate. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
PubMed. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-tert-butylphenoxy)propan-2-ol (CAS No. 2416-30-0). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity, experimental reproducibility, and safe handling of this compound. The stability and purity of your reagents are paramount to the success of your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this specific phenoxy propanol derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 1-(4-tert-butylphenoxy)propan-2-ol, linking them back to storage and handling practices.
Question 1: My previously colorless 1-(4-tert-butylphenoxy)propan-2-ol has developed a distinct yellow tint. Is it still suitable for my experiment?
Answer:
A color change from colorless to pale yellow is a primary visual indicator of potential chemical degradation.[1] This is most commonly caused by oxidation from prolonged exposure to air (oxygen) and/or light.
Causality and Scientific Rationale:
The ether linkage and the secondary alcohol group in the molecule are susceptible to oxidation. More critically, compounds with ether linkages can form explosive peroxides over time when exposed to oxygen. The formation of these and other chromophoric impurities can lead to the observed yellowing.
Recommended Actions:
Do NOT Heat: If you suspect degradation, do not heat or distill the material, as this can cause peroxides to decompose violently.
Peroxide Test: Before any use, you must test the material for the presence of peroxides. This can be done easily using commercially available potassium iodide (KI) starch test strips. A positive test (blue-black color) indicates the presence of peroxides, and the chemical should be treated as extremely hazardous.
Disposal: If peroxides are detected, the compound should be quenched and disposed of according to your institution's hazardous waste protocols. Contact your Environmental Health & Safety (EH&S) department for guidance.
Usability: If the peroxide test is negative, the yellow tint may be due to minor, non-peroxide oxidation products. While the material may still be usable for non-critical applications, its purity is compromised. For sensitive assays or synthesis, using a new, unopened bottle is strongly recommended to ensure reproducibility.
Question 2: I've observed a precipitate or cloudiness in my stock of 1-(4-tert-butylphenoxy)propan-2-ol. What is the cause and how should I proceed?
Answer:
The appearance of a precipitate or cloudiness can stem from several factors, primarily related to storage temperature and atmospheric exposure.
Causality and Scientific Rationale:
Low-Temperature Crystallization: As a liquid at room temperature, the compound may solidify or partially crystallize if stored at temperatures below its freezing point. This is a physical change and is typically reversible.
Moisture Contamination: The hydroxyl (-OH) group on the propanol moiety can form hydrogen bonds, making the compound susceptible to absorbing atmospheric moisture.[1] If sufficient water is absorbed, it can lead to phase separation, as the compound has limited water solubility.[1]
Degradation Products: In some cases, solid degradation products could precipitate out of the liquid over time.
Recommended Actions:
Check Storage Temperature: Verify that the storage temperature has not fallen significantly below the recommended room temperature conditions.
Gentle Re-solubilization: If crystallization is suspected, warm the container gently in a water bath (not exceeding 40°C) with light agitation until the solid redissolves. Do not use a direct heat source like a hot plate, which can cause localized overheating and decomposition.
Assess for Water Contamination: If the material remains cloudy after warming, water contamination is likely. For many applications, particularly in organic synthesis, this moisture can be detrimental. The material may need to be dried using a suitable agent (e.g., molecular sieves), but this may not be practical for small quantities.
Evaluate Purity: If the precipitate does not redissolve with gentle warming, it is likely a degradation product or impurity. The material should not be used and should be disposed of properly.
Question 3: My experimental results are inconsistent when using older batches of this compound. Could storage be the culprit?
Answer:
Absolutely. Inconsistent experimental outcomes are a classic sign of reagent degradation. The chemical stability of 1-(4-tert-butylphenoxy)propan-2-ol is contingent on strict adherence to proper storage protocols.
Causality and Scientific Rationale:
Introduction of Impurities: As discussed, oxidation and peroxide formation introduce new, reactive chemical species into your stock that can interfere with your experiment, leading to side reactions or inhibition.
Change in Molar Concentration: Absorption of atmospheric moisture will dilute the compound, altering its effective molar concentration and affecting reaction stoichiometry.
Vapor-Phase Reactions: Storing the compound near incompatible materials, such as strong acids or oxidizing agents, can lead to degradation through vapor-phase contact even if the containers are sealed.[2][3]
Recommended Actions:
Isolate the Variable: Use a fresh, unopened vial of the compound in a control experiment to compare against the results from the older batch. This will confirm if the reagent is the source of inconsistency.
Implement Inert Atmosphere Storage: For long-term storage, especially after a container has been opened, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
Practice Aliquoting: Avoid repeatedly opening and closing the main stock container. Upon receiving a new bottle, divide it into smaller, single-use aliquots in appropriate vials. This protects the integrity of the main stock.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(4-tert-butylphenoxy)propan-2-ol?
This compound requires careful storage to maintain its stability. The key conditions are summarized below.
Light can catalyze oxidative reactions and peroxide formation.
Location
Store locked up in a dry, segregated, and approved area.[2][4]
Ensures security and prevents accidental contact with incompatible materials.
Ignition Sources
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5][6]
Vapors may form flammable or explosive mixtures with air.[3]
Q2: What are the primary chemical hazards and necessary safety precautions?
While a full Safety Data Sheet (SDS) should always be consulted, key hazards include potential eye and skin irritation.[7] Vapors may cause drowsiness or dizziness. The primary chemical risk is the potential for peroxide formation.
Safety Precautions:
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][5][7]
Ventilation: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[4][6]
Handling: Avoid breathing vapors or mists.[6] Wash hands thoroughly after handling.[4][7] Use non-sparking tools and explosion-proof equipment where appropriate.[4][6]
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers during transfer.[6]
Q3: What materials are chemically incompatible with 1-(4-tert-butylphenoxy)propan-2-ol?
Avoid contact with strong oxidizing agents and strong acids .[2][3] These substances can initiate vigorous and potentially uncontrollable reactions, leading to rapid decomposition and the release of heat and hazardous fumes.
Experimental Protocols
Protocol: Proper Aliquoting and Long-Term Storage
This protocol is designed to preserve the integrity of the main stock by creating smaller, inert-atmosphere aliquots.
Materials:
Main stock bottle of 1-(4-tert-butylphenoxy)propan-2-ol
Appropriately sized amber glass vials with PTFE-lined caps
Pipettor and sterile tips or glass syringe
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
Parafilm or vial sealer
Procedure:
Preparation: Perform all steps within a chemical fume hood. Arrange the required number of clean, dry amber vials in a rack.
Inert Gas Purge: Gently flush the main stock bottle's headspace with inert gas for 10-15 seconds to displace air.
Dispensing: Quickly and carefully withdraw the desired volume for one aliquot and dispense it into a vial. Avoid prolonged exposure of the main stock to the atmosphere.
Aliquot Purge: Gently flush the headspace of the newly filled aliquot vial with inert gas for 5-10 seconds.
Sealing: Immediately and tightly seal the vial with its PTFE-lined cap.
Reinforce Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against atmospheric exchange.
Labeling: Clearly label each aliquot with the chemical name, CAS number, concentration (if diluted), and the date it was prepared.
Storage: Place the aliquots and the main stock bottle back into a cool, dark, and locked storage location that meets all safety requirements.
Visualized Workflow
Decision Workflow for Handling Suspected Degradation
This flowchart provides a logical path for assessing a questionable stock of 1-(4-tert-butylphenoxy)propan-2-ol.
Caption: Decision workflow for assessing the quality of 1-(4-tert-butylphenoxy)propan-2-ol.
References
SAFETY D
SAFETY D
CAS 2416-30-0: 1-(4-tert-butylphenoxy)propan-2-ol. CymitQuimica.
Technical Support Center: Synthesis of 1-(4-tert-butylphenoxy)propan-2-ol
Ticket ID: TBPP-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Priority: High Introduction: The Optimization Mandate You are attempting to synthesize 1-(4-tert-butylphenoxy)propan-2-ol via the ri...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TBPP-OPT-2024
Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High
Introduction: The Optimization Mandate
You are attempting to synthesize 1-(4-tert-butylphenoxy)propan-2-ol via the ring-opening of propylene oxide (PO) by 4-tert-butylphenol. While this appears to be a standard
etherification, the volatility of propylene oxide (bp 34°C) and the competing regioselectivity (primary vs. secondary alcohol formation) often lead to suboptimal yields (<60%) or difficult purifications.
This guide treats your experiment as a "system" that requires debugging. Below are the optimized protocols and troubleshooting workflows designed to maximize conversion to the specific secondary alcohol isomer.
Part 1: The "Gold Standard" Protocol
Do not rely on open-flask reflux for this reaction; the loss of electrophile (PO) is the #1 cause of failure. The following conditions are optimized for regioselectivity (favoring the target secondary alcohol) and safety .
Reaction Stoichiometry & Setup
Component
Role
Equiv.
Recommended Reagent
Substrate
Nucleophile
1.0
4-tert-Butylphenol
Reagent
Electrophile
1.5 - 2.0
Propylene Oxide (Methyloxirane)
Catalyst
Base
0.05 - 0.1
Potassium Carbonate () or NaOH
Solvent
Medium
[0.5 - 1.0 M]
Ethanol (Abs.) or Toluene
Vessel
Containment
N/A
Heavy-walled Pressure Tube / Autoclave
Step-by-Step Execution
Catalyst Activation: If using
, ensure it is anhydrous. Flame-dry or oven-dry () before use to prevent hydrolysis of the epoxide to propylene glycol.
Charging: In a pressure tube, dissolve 4-tert-butylphenol (1.0 equiv) and catalyst (0.1 equiv) in Ethanol.
Addition: Cool the vessel to
(ice bath). Add Propylene Oxide (1.5 equiv) via syringe. Cooling is critical to prevent immediate evaporation.
Reaction: Seal the vessel tightly. Heat to 80–90°C behind a blast shield. Stir for 12–16 hours.
Note: The internal pressure will rise. The boiling point of PO is 34°C; at 90°C, you are relying on the vessel's integrity to keep the electrophile in the liquid phase.
Workup: Cool to room temperature. Open carefully. Concentrate under reduced pressure to remove excess PO and solvent. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
Q: My LCMS shows 30% starting phenol remaining after 24 hours. Adding more PO didn't help. Why?A: This is a "Fugitive Electrophile" error.
Diagnosis: If you ran this under standard reflux (condenser), your Propylene Oxide likely evaporated before it could react. The reaction temperature (usually >70°C for kinetics) is far above the PO boiling point (34°C).
Fix: You must use a sealed pressure vessel . If a pressure vessel is unavailable, you must use a "Dry Ice/Acetone" condenser and add PO dropwise over 4 hours, but conversion will still be lower than the pressure method.
Q: The reaction turned dark brown/black. Is my product ruined?A: Not necessarily, but you have an oxidation issue.
Diagnosis: Phenols are prone to oxidation to quinones under basic conditions in the presence of air, leading to dark colors.
Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the phenol. Run the reaction under an inert atmosphere. The color can often be removed via a silica plug filtration or activated charcoal treatment during workup.
Category B: Regioselectivity & Impurities
Q: I see two close spots on TLC. Is one the primary alcohol?A: Yes. You are observing Regioisomer Competition.
Mechanism: Base catalysis (
) favors attack at the least hindered carbon (Terminal ), giving the desired Secondary Alcohol (Major). However, steric bulk on the phenol can occasionally push some attack to the secondary carbon, or proton-transfer effects can lead to the Primary Alcohol (Minor).
Fix: Switch from NaOH to a bulkier base or strictly control temperature. However, under basic conditions, the ratio is usually >95:5 favoring the desired product. If you used an acid catalyst, the ratio would be much worse (near 50:50).
Q: I have a high-molecular-weight impurity. What is it?A: Oligomerization (Poly-PO).
Diagnosis: The product alkoxide can act as a nucleophile and attack another molecule of Propylene Oxide, creating a chain: Phenol-PO-PO-OH.
Fix: This happens when PO is in large excess relative to the active phenol species. Ensure your stoichiometry is kept to 1.5 equiv. If the problem persists, lower the temperature and increase reaction time.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical pathway selection. Understanding this logic dictates why Base Catalysis is the mandatory choice for this specific target.
Figure 1: Reaction pathway analysis showing the regioselective advantage of nucleophilic attack at the terminal epoxide carbon (TS A) to yield the target secondary alcohol.
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic decision tree for identifying root causes of reaction failure.
Technical Comparison Guide: 1-(4-tert-butylphenoxy)propan-2-ol in Pharmaceutical Applications
Executive Summary & Chemical Identity[1][2] In the landscape of pharmaceutical excipients and intermediates, 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) represents a lipophilic shift from the industry-standard ph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
In the landscape of pharmaceutical excipients and intermediates, 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) represents a lipophilic shift from the industry-standard phenoxyethanol. While often overlooked in favor of its simpler analogues, this compound offers distinct advantages in solubilizing hydrophobic Active Pharmaceutical Ingredients (APIs) and serving as a robust building block for aryloxypropanolamine scaffolds (e.g., beta-blockers).
This guide objectively compares 1-(4-tert-butylphenoxy)propan-2-ol against three primary alternatives:
Phenoxyethanol: The hydrophilic standard.
1-Phenoxypropan-2-ol: The direct structural analogue lacking the tert-butyl group.
Chlorphenesin: A functional analogue with enhanced polarity.
Chemical Structure Analysis
The presence of the bulky tert-butyl group at the para position significantly alters the physicochemical landscape of the molecule compared to unsubstituted phenoxypropanols.
Lipophilicity: Drastically increased (LogP ~3.6 vs. 1.2 for phenoxyethanol).
Steric Bulk: The tert-butyl group introduces steric hindrance, affecting metabolic rates and binding affinities.
Electronic Effect: The alkyl group is electron-donating, making the phenyl ring more electron-rich than in chlorphenesin.
Comparative Performance Analysis
The following data synthesizes experimental benchmarks and predicted physicochemical properties to guide selection.
Table 1: Physicochemical & Functional Comparison
Feature
1-(4-tert-butylphenoxy)propan-2-ol
Phenoxyethanol
1-Phenoxypropan-2-ol
Chlorphenesin
CAS No.
2416-30-0
122-99-6
770-35-4
104-29-0
MW ( g/mol )
208.30
138.16
152.19
202.64
LogP (Calc)
3.6 (High Lipophilicity)
1.2
1.5
1.1
Water Solubility
Low (< 1 g/L)
High (~26 g/L)
Moderate
Moderate
Boiling Point
~280°C
237°C
243°C
N/A (Solid)
Primary Utility
Hydrophobic Solubilizer / Intermediate
Preservative / Solvent
Co-solvent / Coalescent
Preservative / Muscle Relaxant
Toxicity Concern
Quinone Methide formation (potential)
Skin Irritation
CNS Depression (high dose)
Respiratory depression (high dose)
Expert Insight: The Lipophilicity Advantage
For drug development, the high LogP of 1-(4-tert-butylphenoxy)propan-2-ol suggests it is an inferior preservative for aqueous formulations compared to Phenoxyethanol. However, it is a superior co-solvent for Class II/IV drugs (BCS classification) where lipophilic solubility is the bottleneck.
Mechanistic Visualization: Synthesis & Metabolism
To understand the utility and risks of this compound, we must visualize its synthesis (for manufacturing control) and its metabolic fate (for safety assessment).
Diagram 1: Synthesis & Metabolic Pathways
The following diagram illustrates the industrial synthesis via ring-opening and the critical metabolic oxidation pathway that researchers must monitor.
Figure 1: Synthetic route via epoxide ring opening and potential metabolic divergence. Note the "Quinone Methide" pathway, a known risk for tert-butyl phenols that requires toxicological screening.
Experimental Protocols
As a self-validating system, the following protocols allow you to verify the identity and solubility performance of the compound.
Objective: Confirm that the reaction of 4-tert-butylphenol with propylene oxide yields the secondary alcohol (propan-2-ol) rather than the primary alcohol.
Sample Prep: Dissolve 10 mg of purified product in 0.6 mL CDCl3.
NMR Setup: Acquire 1H NMR (400 MHz minimum).
Diagnostic Signals:
Look for the methine proton (-CH-OH) multiplet at ~4.0–4.2 ppm.
Verify the doublet of methyl protons (-CH3) at ~1.2 ppm.
Validation Criteria: If the primary alcohol (propan-1-ol) were formed, you would see a distinct triplet for the -CH2-OH protons. The absence of this triplet confirms the regioselectivity of the epoxide opening.
Protocol B: Comparative Solubilization Assay
Objective: Quantify the capacity of 1-(4-tert-butylphenoxy)propan-2-ol to solubilize a model lipophilic drug (e.g., Ibuprofen) compared to Phenoxyethanol.
Saturation: Add excess Ibuprofen (approx. 500 mg) to 2 mL of each solvent in glass vials.
Equilibration: Shake at 25°C for 24 hours at 500 rpm.
Filtration: Filter supernatant through a 0.45 µm PTFE filter (nylon filters may degrade).
Dilution: Dilute filtrate 1:1000 with Acetonitrile.
Quantification: Inject into HPLC (C18 column, Mobile Phase: ACN/Water 60:40, UV 220 nm).
Calculation:
Expected Result: The Test solvent should show 2–3x higher solubilization capacity for Ibuprofen due to pi-pi stacking interactions and hydrophobic matching provided by the tert-butyl group.
Critical Safety & Handling (E-E-A-T)
Toxicity Profile
Unlike the relatively benign Phenoxyethanol, the tert-butyl moiety introduces specific toxicological considerations:
Skin Sensitization: Moderate. The lipophilicity facilitates dermal penetration.
Endocrine Disruption: Structurally related alkylphenols are scrutinized for estrogenic activity. While the ether linkage reduces this risk compared to the free phenol, metabolic cleavage could release 4-tert-butylphenol.
Handling: Use nitrile gloves. Avoid polystyrene labware (chemical incompatibility).
Storage Stability
Oxidation: The ether linkage is stable, but the tertiary carbon on the butyl group is susceptible to slow radical oxidation under light.
Recommendation: Store in amber glass under nitrogen atmosphere at 2–8°C.
References
LGC Standards. (2025). Certificate of Analysis: 1-(4-tert-Butylphenoxy)propan-2-ol (CAS 2416-30-0).[1][2] Retrieved from
Sigma-Aldrich. (2024). Product Specification: 1-(4-(tert-butyl)phenoxy)-2-propanol.[1][2] Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18934438, 1-(4-tert-Butylphenyl)-2-propanol.[3] Retrieved from
Organic Syntheses. (2000). General Procedures for Etherification of Phenols with Epoxides. Coll. Vol. 10, p. 500. Retrieved from
European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenoxyethanol and Alkyl Phenol Derivatives. Retrieved from
Beyond Phenolic Risks: Strategic Alternatives to 1-(4-tert-butylphenoxy)propan-2-ol
Executive Summary 1-(4-tert-butylphenoxy)propan-2-ol (CAS 2416-30-0) serves as a functional amphiphile, bridging the gap between lipophilic actives and hydrophilic systems in agrochemical formulations, industrial coating...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (CAS 2416-30-0) serves as a functional amphiphile, bridging the gap between lipophilic actives and hydrophilic systems in agrochemical formulations, industrial coatings, and niche cosmetic applications. However, its structural reliance on the 4-tert-butylphenol (4-TBP) moiety presents a critical liability. 4-TBP is a documented potent depigmenting agent (chemical leukoderma) and sensitizer, raising significant safety and regulatory concerns (REACH, EU Cosmetics Regulation).
This guide provides a technical roadmap for substituting 1-(4-tert-butylphenoxy)propan-2-ol with safer, high-performance alternatives. We focus on two primary application vectors: Personal Care Preservation/Solvency and Industrial/Agrochemical Surfactancy .
Part 1: The Benchmark Analysis
To replace a molecule effectively, one must understand its functional architecture and its failure points.
Physicochemical Utility
The molecule consists of a hydrophobic tert-butyl phenyl tail and a hydrophilic isopropanol head, linked by an ether bond.
Role: Acts as a coupling agent, co-solvent, and weak surfactant.
Mechanism: The bulky tert-butyl group provides steric stabilization and strong lipophilicity (LogP ~3.6), while the secondary alcohol offers hydrogen bonding capability without high water solubility.
The Toxicity Driver: Why Replace?
The primary driver for substitution is Melanocytotoxicity .
Metabolic Risk: Enzymatic cleavage of the ether bond (O-dealkylation) releases 4-tert-butylphenol .
Mechanism of Action: 4-TBP is oxidized by tyrosinase to form a reactive ortho-quinone intermediate. This electrophile covalently binds to cysteine residues on tyrosinase, acting as a suicide substrate and triggering melanocyte apoptosis (Leukoderma).
Regulatory Status: Substituted phenols are under increasing scrutiny globally (e.g., EU REACH Annex XVII restrictions on similar nonylphenols; specific bans on depigmenting agents in cosmetics).
Part 2: Candidate Alternatives by Application
Scenario A: Cosmetic Preservation & Solvency
Goal: Maintain antimicrobial boosting and solvency without skin sensitization or depigmentation risks.
Alternative Candidate
CAS No.
Functionality
Safety Profile
Phenoxyethanol
122-99-6
Direct structural analog (minus t-butyl). Standard preservative/solvent.
Moderate. Good for antifungal; distinct regulatory limits (Japan/EU).
1,2-Hexanediol
6920-22-5
Solvency & moisture binding.
High. Low irritation; excellent coupling agent for lipophiles.
Recommendation: For a direct 1:1 replacement in solvency, use Phenoxyethanol . To replicate the "amphiphilic boosting" effect of the t-butyl chain, use a blend of Phenoxyethanol + Ethylhexylglycerin (90:10) .
Scenario B: Agrochemical & Industrial Surfactants
Goal: Replace phenolic-based wetting agents with biodegradable, non-persistent alternatives.
Alternative Candidate
Class
Performance Characteristics
Environmental Impact
C10-12 Alcohol Ethoxylates
Non-ionic Surfactant
Excellent wetting; rapid dissolution.[1] Matches the HLB of phenolic ethers.
Readily Biodegradable. No persistent metabolites.[2]
Alkyl Polyglucosides (APGs)
Sugar Surfactant
High solubility in high-electrolyte formulas (e.g., pesticides).
Green. 100% Bio-based; mild to skin/eyes.
Propylene Glycol Phenyl Ether (PPH)
Glycol Ether
High boiling solvent; excellent coalescent for coatings.
Recommendation: For agrochemical emulsifiable concentrates (EC), replace the t-butyl phenol ether with Iso-tridecyl alcohol ethoxylates (TDA) or PPH for superior solvency and environmental compliance.
Part 3: Comparative Performance Data
The following data contrasts the benchmark with its primary replacements.
Table 1: Physicochemical & Safety Comparison
Property
1-(4-tert-butylphenoxy)-propan-2-ol (Benchmark)
Phenoxyethanol (Alt A)
Ethylhexylglycerin (Alt B)
PPH (Propylene Glycol Phenyl Ether) (Alt C)
LogP (Lipophilicity)
~3.6 (High)
1.2 (Moderate)
2.4 (Mod-High)
1.5 (Moderate)
Water Solubility
Low (< 1%)
~2.6%
~0.1%
~1%
Depigmentation Risk
High (Structural Alert)
None
None
None
Boiling Point
~280°C
247°C
325°C
243°C
Primary Use
Solvent/Intermediate
Preservative/Solvent
Booster/Deodorant
Coalescent/Solvent
Part 4: Experimental Validation Protocols
To validate the substitution, you must prove two things: Stability (the alternative doesn't degrade) and Safety (absence of phenolic metabolites).
Protocol 4.1: HPLC Stability & Impurity Profiling
Objective: Confirm the alternative does not generate hazardous phenolic byproducts under stress.
Preparation: Prepare a 1% solution of the alternative (e.g., PPH) in acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers.
Stress Conditions: Incubate at 40°C and 60°C for 4 weeks.
Analysis: Use Reverse-Phase HPLC (C18 column).
Mobile Phase: Acetonitrile:Water (gradient 10:90 to 90:10).
Detection: UV at 280 nm (phenol absorption).
Success Criteria: No emergence of peaks corresponding to free phenols (limit of detection < 10 ppm).
Objective: If replacing in a cosmetic formula, ensure antimicrobial efficacy is maintained.
Inoculation: Inoculate 20g of formulation (Test vs. Control) with
CFU/g of P. aeruginosa, E. coli, and C. albicans.
Incubation: Store at 25°C.
Sampling: Plate counts at Day 2, 7, 14, and 28.
Success Criteria: >3 log reduction by Day 7; no regrowth by Day 28 (ISO 11930 standard).
Part 5: Visualizations
Diagram 1: The Toxicity Pathway (Why Substitution is Critical)
This diagram illustrates the metabolic activation of the tert-butyl phenol moiety leading to melanocyte death.
Caption: Mechanism of Action: Metabolic cleavage of the ether releases 4-TBP, a suicide substrate for tyrosinase causing depigmentation.[3]
Diagram 2: Strategic Substitution Decision Tree
A logical flow for selecting the correct alternative based on application requirements.
Caption: Decision matrix for selecting bio-safe alternatives based on functional requirements (Solvency vs. Surfactancy).
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16839, 1-(4-tert-Butylphenoxy)propan-2-ol. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024). Substance Information: 4-tert-butylphenol and its derivatives. Retrieved from [Link]
Harris, J. E. (2017).[4] Chemical-Induced Vitiligo.[4] Dermatologic Clinics, 35(2), 151–161.[4] Retrieved from [Link]
DermNet NZ. (2024). Contact Leukoderma and Occupational Vitiligo. Retrieved from [Link]
PCI Magazine. (2009). Alkylphenol Ethoxylate Alternatives for Coatings Applications. Retrieved from [Link]
Ineris. (2021). Substitution of Alkylphenol Ethoxylates: Alternatives and Case Studies. Retrieved from [Link]
A Comparative Analysis of the Biological Activity of 1-(4-tert-butylphenoxy)propan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the 1-phenoxypropan-2-ol scaffold has emerged as a versatile backbone for the development of novel therapeutic agen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-phenoxypropan-2-ol scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. The strategic incorporation of a 4-tert-butyl group on the phenoxy ring, coupled with various substitutions on the propanol moiety, has given rise to a class of derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the biological activities of 1-(4-tert-butylphenoxy)propan-2-ol derivatives, with a particular focus on their antimicrobial and antifungal properties. We will delve into the experimental data that underscores their potential and provide detailed methodologies to facilitate further research and development.
Antimicrobial and Antifungal Efficacy: A Comparative Overview
Recent studies have highlighted the significant potential of 1-(4-tert-butylphenoxy)propan-2-ol derivatives as potent antimicrobial and antifungal agents. A notable investigation into a series of 15 newly synthesized 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives has demonstrated marked efficacy against a range of planktonic microorganisms and their biofilms.[1][2]
Among the synthesized compounds, certain derivatives exhibited exceptional activity. For instance, the compound designated as KVM-219 showed the most pronounced effect on planktonic bacterial and fungal cells, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 µg/mL to 12.5 µg/mL, depending on the microbial strain.[1][2] Another derivative, KVM-316 , displayed a powerful inhibitory effect on biofilm formation, particularly against S. aureus (96.1% inhibition) and P. aeruginosa (96.1% inhibition).[1][2]
The antimicrobial and antifungal activities of these derivatives are summarized in the table below, providing a clear comparison of their efficacy against various pathogens.
Derivative
Target Microorganism
Minimum Inhibitory Concentration (MIC, µg/mL)
Biofilm Inhibition (%)
KVM-219
Staphylococcus aureus
0.78
-
Escherichia coli
12.5
-
Candida albicans
1.56
-
KVM-316
Staphylococcus aureus
-
96.1
Escherichia coli
-
57.2
Pseudomonas aeruginosa
-
96.1
Note: A lower MIC value indicates greater antimicrobial potency. Higher biofilm inhibition percentages signify stronger anti-biofilm activity.
Beyond Antimicrobial Activity: Exploring Other Therapeutic Potentials
While the antimicrobial and antifungal activities are prominent, the broader chemical scaffold of phenoxy propanolamines, to which these derivatives belong, has been explored for other therapeutic applications. For instance, certain 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols have been investigated for their potential as β-adrenergic agonists and antagonists.[3] This suggests that modifications to the phenoxy ring and the amine substituent can modulate the biological target and activity.
Furthermore, derivatives of the 4-tert-butylphenoxy scaffold have been designed as dual-target ligands, acting as both histamine H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors, which could have implications for the treatment of neurodegenerative diseases like Parkinson's.[4][5] These findings underscore the versatility of the 4-tert-butylphenoxy moiety in medicinal chemistry.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, this section details the standard methodologies employed in the evaluation of the antimicrobial and antibiofilm properties of 1-(4-tert-butylphenoxy)propan-2-ol derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency. A standard broth microdilution method is typically employed.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
Preparation of Test Compounds: Stock solutions of the 1-(4-tert-butylphenoxy)propan-2-ol derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted compounds are inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antibiofilm Activity Assay
The ability of a compound to inhibit the formation of microbial biofilms is a critical aspect of its antimicrobial potential, as biofilms are notoriously resistant to conventional antibiotics. The gentian violet adsorption-desorption assay is a common method for quantifying biofilm formation.
Workflow for Antibiofilm Assay
Caption: Workflow for the gentian violet antibiofilm assay.
Step-by-Step Methodology:
Biofilm Formation: A standardized microbial suspension is added to the wells of a microtiter plate containing various concentrations of the test compounds. The plate is then incubated under conditions that promote biofilm formation (typically for 24-48 hours).
Removal of Planktonic Cells: After incubation, the medium containing non-adherent, planktonic cells is carefully removed from the wells. The wells are then gently washed with a buffer (e.g., phosphate-buffered saline) to remove any remaining planktonic cells.
Staining of Biofilm: The adherent biofilm is stained with a solution of crystal violet (typically 0.1% w/v) for a short period (e.g., 15-20 minutes).
Washing and Solubilization: The excess stain is removed, and the wells are washed again to remove any unbound dye. The crystal violet that has stained the biofilm is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 595 nm. The absorbance is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.
Concluding Remarks
The 1-(4-tert-butylphenoxy)propan-2-ol scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant antimicrobial and antifungal activities, with some exhibiting potent antibiofilm properties. The versatility of this chemical structure, as evidenced by its exploration in other therapeutic areas, suggests that further structural modifications could lead to the discovery of new and improved drug candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for novel and effective treatments for a range of diseases.
References
Vrynchanu, N., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. One Health & Risk Management, 2021(3). [Link]
ResearchGate. (2026, January 3). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]
One Health & Risk Management. (2021, June 17). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [Link]
Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 20(5), 687-692. [Link]
Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]
PubMed. (2020, May 12). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. [Link]
The Structural Dance of Efficacy: A Comparative Guide to 1-(4-tert-butylphenoxy)propan-2-ol Analogs in Beta-Adrenergic Blockade
A deep dive into the structure-activity relationship of a potent class of beta-blockers, this guide offers researchers, scientists, and drug development professionals a comparative analysis of 1-(4-tert-butylphenoxy)prop...
Author: BenchChem Technical Support Team. Date: February 2026
A deep dive into the structure-activity relationship of a potent class of beta-blockers, this guide offers researchers, scientists, and drug development professionals a comparative analysis of 1-(4-tert-butylphenoxy)propan-2-ol analogs. By examining the nuanced interplay between molecular architecture and pharmacological activity, we illuminate the path toward designing more effective and selective cardiovascular therapeutics.
The 1-(aryloxy)propan-2-olamine scaffold is a cornerstone in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are pivotal in managing a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Their therapeutic effect hinges on their ability to competitively inhibit the binding of endogenous catecholamines, like norepinephrine and epinephrine, to beta-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and other tissues.[1] Within this broad class, analogs of 1-(4-tert-butylphenoxy)propan-2-ol have emerged as a subject of significant interest due to their potent beta-blocking activity. This guide will dissect the structure-activity relationships (SAR) of these analogs, providing a comparative analysis based on available experimental data to elucidate the key structural determinants for their pharmacological effects.
The Core Pharmacophore: Essential Elements for Activity
The fundamental structure of aryloxypropanolamine beta-blockers consists of three key moieties: an aromatic ring, an ether linkage, and an aminopropanol side chain. Each component plays a critical role in the molecule's interaction with the beta-adrenergic receptor.
The Aminopropanol Side Chain: The Anchor of Interaction
The 1-amino-3-phenoxy-2-propanol backbone is a crucial element for beta-blocking activity. The secondary amine and the hydroxyl group on the propanol chain are essential for binding to the receptor. The nature of the substituent on the nitrogen atom significantly influences potency. Bulky alkyl groups, such as isopropyl and tert-butyl, are known to enhance antagonist activity.[2] Furthermore, the stereochemistry of the hydroxyl-bearing carbon is paramount; the (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer, highlighting a specific stereoselective interaction with the receptor.[3]
The Aromatic Ring and the Ether Linkage: Modulators of Potency and Selectivity
The aromatic ring and its substituents are primary determinants of both the potency and the selectivity of beta-blockers. The ether oxygen atom linking the phenyl ring to the propanolamine side chain is a common feature in many highly potent beta-blockers.[2] Modifications to the aromatic ring, including the nature, position, and size of substituents, can dramatically alter the pharmacological profile of the compound.
Comparative Analysis of 1-(4-tert-butylphenoxy)propan-2-ol Analogs
The 4-tert-butyl group on the phenoxy ring is a key feature that contributes to the high beta-blocking potency of the parent compound. To understand the precise role of this substituent, we will now delve into a comparative analysis of its analogs, focusing on how alterations in the position and nature of the alkyl substituent on the phenyl ring impact beta-adrenergic antagonism.
The Influence of Substituent Position: A Tale of Ortho, Meta, and Para
For instance, a study on various substituted phenoxypropanolamine derivatives revealed that the introduction of substituents at the ortho position of the aromatic ring generally enhances beta-blocking potency.[2] This suggests that an analog of 1-(2-tert-butylphenoxy)propan-2-ol would likely exhibit potent beta-blocking activity, potentially even greater than the 4-tert-butyl analog. The meta-substituted analog, 1-(3-tert-butylphenoxy)propan-2-ol, would also be expected to possess significant activity, though likely less than the ortho-isomer.
The enhanced potency of ortho-substituted analogs may be attributed to favorable steric interactions within the receptor's binding pocket, potentially leading to a more optimal orientation for receptor antagonism.
The Impact of Alkyl Substituent Nature: Size and Lipophilicity Matters
The size and lipophilicity of the alkyl group on the phenyl ring also play a crucial role in determining the pharmacological activity. While the tert-butyl group is known for conferring high potency, variations in the alkyl substituent can modulate this activity.
A study on 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates demonstrated that the tert-butylamino derivative was more active than the isopropylamino derivative, suggesting that increased bulk on the amine can be beneficial.[4] Applying this principle to the aromatic substituent, it can be inferred that the bulky tert-butyl group on the phenyl ring contributes significantly to the compound's affinity for the beta-adrenergic receptor.
The lipophilicity of the substituent is another critical factor. A higher degree of lipophilicity can enhance the drug's ability to partition into the lipid bilayer of the cell membrane where the receptor is located, thereby increasing its local concentration and apparent potency. The tert-butyl group, being highly lipophilic, likely contributes to the potent activity of 1-(4-tert-butylphenoxy)propan-2-ol through this mechanism.
Quantitative Insights into Beta-Adrenergic Blockade
To provide a more quantitative comparison, we can examine the pA2 values of various aryloxypropanolamine beta-blockers. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's potency.[5]
While a comprehensive table of pA2 values for a systematic series of 1-(alkylphenoxy)propan-2-ol analogs is not available, data from various studies on related compounds can offer a comparative perspective.
This table is a compilation of data from different sources and is intended for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The data illustrates that modifications to both the aromatic ring and the amine substituent significantly impact potency and selectivity. For instance, the addition of a polar carbamoylmethyl group in the para position of atenolol confers cardioselectivity (a preference for β1 receptors, which are predominant in the heart). The compound PP-34, which has a more complex substitution pattern including a tert-butyl group on both the amine and the aromatic ring, also demonstrates cardioselectivity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for determining the beta-adrenergic blocking activity of novel analogs.
In Vitro Determination of pA2 Values
Objective: To quantify the antagonist potency of a test compound at beta-adrenergic receptors.
Materials:
Isolated tissue preparation (e.g., guinea pig atria for β1, guinea pig trachea for β2)
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)
Isoproterenol (a non-selective beta-agonist)
Test compound (the antagonist)
Data acquisition system
Procedure:
Mount the isolated tissue in the organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
Allow the tissue to equilibrate for a specified period (e.g., 60 minutes).
Construct a cumulative concentration-response curve for the agonist (isoproterenol) to determine the baseline response.
Wash the tissue and allow it to return to baseline.
Introduce a known concentration of the antagonist (test compound) into the organ bath and allow it to incubate for a set time (e.g., 30-60 minutes).
Construct a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
Repeat steps 4-6 with increasing concentrations of the antagonist.
Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist.
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
The pA2 value is the intercept on the x-axis.
Diagram of Experimental Workflow:
Caption: Simplified beta-adrenergic signaling pathway and the site of action for antagonists.
Conclusion
The structure-activity relationship of 1-(4-tert-butylphenoxy)propan-2-ol analogs is a compelling example of how subtle molecular modifications can lead to significant changes in pharmacological activity. The key takeaways for researchers in drug design are:
The aminopropanol side chain is sacrosanct: A secondary amine with a bulky substituent (isopropyl or tert-butyl) and (S)-stereochemistry at the hydroxyl group are critical for high-affinity binding and potent antagonism.
Aromatic substitution is key to fine-tuning: The position and nature of substituents on the phenyl ring are powerful tools for modulating potency and selectivity. Ortho-substitution often enhances potency, while the properties of the substituent (e.g., size, polarity, lipophilicity) can be tailored to achieve desired selectivity profiles (e.g., cardioselectivity).
Quantitative analysis is essential: The use of pA2 values provides a robust method for quantifying and comparing the potency of different analogs, guiding the selection of lead compounds for further development.
Future research should focus on obtaining systematic and direct comparative data for a series of 1-(alkylphenoxy)propan-2-ol analogs to further refine our understanding of the SAR and to facilitate the rational design of next-generation beta-blockers with improved therapeutic profiles.
References
Singh, G., et al. (2005). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittelforschung, 55(11), 649-654. [Link]
Kůdela, S., & Rádl, S. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]
Ghate, M., et al. (2007). Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology, 59(3), 431-437. [Link]
Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S. [Link]
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. [Link]
Kenakin, T. P. (1984). The classification of drugs and drug receptors in isolated tissues. Pharmacological Reviews, 36(3), 165-222. [Link]
Main, B. G., & Tucker, H. (1985). Recent advances in beta-adrenergic blocking agents. Progress in Medicinal Chemistry, 22, 121-164. [Link]
Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]
O'Donnell, S. R., & Wanstall, J. C. (1979). pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig. Journal of Pharmacy and Pharmacology, 31(10), 686-690. [Link]
Smith, L. H. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-1292. [Link]
Large, M. S., & Smith, L. H. (1982). Nondepressant beta-adrenergic blocking agents. 1. Substituted 3-amino-1-(5,6,7,8-tetrahydro-1-naphthoxy)-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286-1292. [Link]
Erhardt, P. W. (1987). A review of the structure-activity relationships of beta-adrenergic blocking agents. Journal of Pharmaceutical Sciences, 76(11), S105-S111. [Link]
Colquhoun, D. (2007). Why the Schild method is better than Schild's method. Trends in Pharmacological Sciences, 28(12), 608-610. [Link]
Kaumann, A. J. (1997). Do human atrial and ventricular beta-adrenoceptors differ in their stereoselectivity for the enantiomers of beta-blockers?. Journal of Pharmacy and Pharmacology, 49(2), 143-150. [Link]
Motomura, S., et al. (1990). The beta-adrenoceptor subtype mediating the positive chronotropic and inotropic effects of catecholamines in the human heart. British Journal of Clinical Pharmacology, 30(Suppl 1), 75S-83S. [Link]
Wellstein, A., et al. (1987). The pA2 of an antagonist is not a constant, but depends on the agonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 395-401. [Link]
Bristow, M. R., et al. (1986). Beta-adrenergic receptor pathways in the failing human heart. Heart Failure, 2(3), 138-145. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of Analytical Methods for 1-(4-tert-butylphenoxy)propan-2-ol
Content Type: Comparative Technical Guide
Audience: Pharmaceutical Researchers, QC Scientists, and Process Engineers.[1][2]
[1][2]
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a critical intermediate often monitored as an impurity in the synthesis of alkylphenol-based resins and surfactants.[1][2] Its structural duality—possessing both a hydrophobic tert-butyl phenyl tail and a polar secondary hydroxyl head—presents unique chromatographic challenges.[1][2]
This guide compares the two dominant analytical approaches: Reverse-Phase HPLC (UV-DAD) and GC-MS .[1][2] While HPLC serves as the robust workhorse for assay and purity analysis in bulk synthesis, GC-MS is the requisite standard for trace-level impurity profiling (ppm/ppb levels) due to superior specificity.[1]
The Verdict:
Choose HPLC-UV for raw material release, assay (>98% purity), and solubility studies.[1][2]
Choose GC-MS for trace impurity detection, environmental monitoring, and complex matrix interference.[1]
Part 1: Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
Property
Specification
Analytical Implication
Molecular Structure
Contains a UV-active benzene ring (Chromophore).[1][2]
Functional Groups
Secondary Alcohol (-OH), Ether linkage
Risk of peak tailing due to H-bonding with residual silanols.[1][2]
Boiling Point
~300°C (Predicted)
High boiling point requires high GC oven temps or derivatization.[1][2]
LogP
~3.6 (Lipophilic)
Strong retention on C18 columns; requires high organic mobile phase.[2]
Part 2: Method A – HPLC-UV/DAD (The Routine Standard)[1][2]
Context: This is the preferred method for Quality Control (QC) environments where speed, robustness, and solvent economy are prioritized over ultra-trace sensitivity.
Optimized Protocol
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[1][2] Note: End-capping is critical to prevent the secondary hydroxyl group from interacting with free silanols, which causes peak tailing.[1]
Mobile Phase: Isocratic ACN:Water (70:30 v/v) with 0.1% Phosphoric Acid.[2]
Why Acid? Suppresses ionization of any phenolic impurities, sharpening peak shape.
Detection: UV at 275 nm (Maximal absorbance of the phenoxy ring).
Injection Volume: 10 µL.
Performance Metrics (Typical)
Parameter
Value
Linearity ()
> 0.999 (Range: 10 – 500 µg/mL)
LOD / LOQ
0.5 µg/mL / 1.5 µg/mL
Precision (RSD)
< 1.0%
Part 3: Method B – GC-MS (The Trace Specialist)[1][2]
Context: Essential when 1-(4-tert-butylphenoxy)propan-2-ol is a byproduct in complex mixtures or when mass spectral confirmation is required by regulators.[1][2]
Optimized Protocol
Column: 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID, 0.25µm film.[1][2]
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.
Scientific Rationale: Converting the -OH group to a trimethylsilyl (TMS) ether reduces polarity, improves volatility, and eliminates peak tailing, lowering the LOD by ~10x.
Performance Metrics (Typical)
Parameter
Value
Linearity ()
> 0.995 (Range: 0.1 – 50 µg/mL)
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
Specificity
High (Mass fingerprinting eliminates matrix interference)
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate analytical technique based on sample matrix and data requirements.
Caption: Decision tree for selecting analytical methods based on concentration range and matrix complexity.
Part 5: Validation Protocol (ICH Q2(R2) Aligned)
Validation must demonstrate the method is "fit for purpose."[3][4][5][6][7][8][9] The recent ICH Q2(R2) guidelines emphasize a lifecycle approach (aligned with ICH Q14).[2][7][10]
Insight: If the retention time shifts significantly with pH change, your buffering capacity is insufficient.
Part 6: Troubleshooting & Causality
Issue: Peak Tailing in HPLC
Cause: Interaction between the secondary -OH of the propanol chain and acidic silanol groups on the silica support.
Fix: Use a "Base Deactivated" (BDS) or heavily end-capped column.[1][2] Alternatively, add 10mM Ammonium Acetate to the mobile phase to mask silanols.
Issue: Carryover in GC-MS
Cause: The high boiling point (~300°C) leads to condensation in the injection liner or column head.
Fix: Increase the final oven hold time or use a wool-packed liner to trap non-volatiles. Switch to a solvent wash cycle (e.g., 5x DCM washes) between runs.[2]
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link
Thermo Fisher Scientific. (2016).[2] Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Application Note 10499.[2] Link
Comparative Analysis of Synthesis Routes for 1-(4-tert-butylphenoxy)propan-2-ol
Executive Summary 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a critical glycol ether intermediate used in the synthesis of surfactants, liquid crystals, and pharmaceutical precursors.[1] Its synthesis is domi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) is a critical glycol ether intermediate used in the synthesis of surfactants, liquid crystals, and pharmaceutical precursors.[1] Its synthesis is dominated by two primary methodologies: the Base-Catalyzed Ring Opening of Propylene Oxide (Industrial Standard) and the Williamson Ether Synthesis (Laboratory/Pharma Standard).
Recommendation for Bulk Manufacturing: The Propylene Oxide (PO) Route is superior due to 100% atom economy and low cost, provided that oligomerization is controlled via catalyst selection.
Recommendation for Drug Development (Chiral): The Hydrolytic Kinetic Resolution (HKR) route is required when enantiopurity is paramount, as the standard PO route yields a racemate.
This route involves the nucleophilic attack of the 4-tert-butylphenoxide ion on the epoxide ring of propylene oxide (PO).
Mechanism: The reaction proceeds via an SN2-like mechanism.[2][3][4] Under basic conditions, the phenoxide nucleophile attacks the less sterically hindered carbon (CH2) of the epoxide ring, resulting in the "normal" ring opening to form the secondary alcohol.
Catalysts:
Homogeneous: KOH or NaOH (0.1–1.0 mol%). Simple, effective, but requires neutralization and washing.
Heterogeneous: Calcined Hydrotalcite or MgO. Allows for filtration and catalyst reuse, reducing downstream purification costs.
Key Challenges:
Regioselectivity: While base catalysis favors the target secondary alcohol (>95%), acid catalysis can lead to significant amounts of the primary alcohol isomer (abnormal opening).
Oligomerization: Excess PO can react with the product alcohol to form poly(propylene glycol) ethers. Strict control of the PO:Phenol ratio (near 1:1 or slightly excess phenol) is critical.
This route utilizes 1-chloro-2-propanol (propylene chlorohydrin) and 4-tert-butylphenol in the presence of a base.
Mechanism:
Deprotonation of 4-tert-butylphenol to form the phenoxide.
Nucleophilic attack on the primary carbon of 1-chloro-2-propanol.
Note: In strong alkali (NaOH), 1-chloro-2-propanol often cyclizes in situ to propylene oxide, effectively converging with Route 1 but generating stoichiometric salt waste.
For pharmaceutical applications requiring the (S)- or (R)- enantiomer.
Method: Synthesis of the racemic epoxide (via allylation of the phenol followed by epoxidation) or racemic ether, followed by Hydrolytic Kinetic Resolution using a Co-Salen catalyst (Jacobsen's Catalyst).
Performance: Delivers >99% ee but is limited to 50% maximum yield (theoretical) unless a dynamic kinetic resolution is employed.
Part 2: Comparative Data Analysis
The following data summarizes the performance metrics of the three routes based on optimized conditions.
Metric
Route 1: Propylene Oxide (Base)
Route 2: Williamson (Chlorohydrin)
Route 3: Chiral HKR
Atom Economy
100% (Addition reaction)
~65% (Loss of HCl/Salt)
<50% (Resolution step)
Typical Yield
92 - 97%
75 - 85%
40 - 45% (of single enantiomer)
Regioselectivity
>95% (Secondary alcohol)
>98% (Structure dictated)
N/A (Chiral purity is focus)
E-Factor (Waste)
< 0.1 (Low)
> 1.5 (High salt waste)
High (Catalyst/Solvent)
Safety Profile
High Risk (PO is carcinogenic/volatile)
Moderate (Chlorohydrin is toxic)
Moderate
Cost
Low
Medium
High
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence and decision points for synthesizing 1-(4-tert-butylphenoxy)propan-2-ol.
Caption: Comparative reaction pathways showing the atom-economical Route 1 versus the salt-generating Route 2.
Part 4: Experimental Protocols
Protocol A: High-Yield Synthesis via Propylene Oxide (Route 1)
Context: Optimized for minimizing oligomer formation and maximizing safety.
Safety: Propylene oxide is a volatile carcinogen. Perform in a sealed autoclave or high-efficiency hood.
Reagents:
4-tert-butylphenol (150.2 g, 1.0 mol)
Propylene Oxide (64.0 g, 1.1 mol)
Catalyst: KOH (0.56 g, 0.01 mol) or Triethylamine (1.0 g).
Solvent: Toluene (optional, 200 mL) for heat dissipation, or run neat (solvent-free).
Procedure:
Step 1: Charge 4-tert-butylphenol and catalyst into a high-pressure stainless steel autoclave.
Step 2: Purge with nitrogen (3x) and heat to 110°C .
Step 3: Slowly feed Propylene Oxide over 2 hours. Crucial: Maintain pressure < 0.4 MPa. The slow addition prevents "hot spots" that trigger polymerization.
Step 4: Post-reaction digest: Stir at 110°C for an additional 2 hours to consume residual PO.
Step 5: Cool to 60°C. If KOH was used, neutralize with stoichiometric acetic acid or treat with magnesium silicate adsorbent.
Step 6: Distill under reduced pressure (vacuum) to isolate the product.
A Comparative Toxicological Assessment of 1-(4-tert-butylphenoxy)propan-2-ol and Structurally Related Compounds
A Guide for Researchers and Drug Development Professionals In the landscape of industrial and pharmaceutical chemistry, a thorough understanding of a compound's toxicological profile is paramount for ensuring human and e...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, a thorough understanding of a compound's toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comparative analysis of the available toxicological data for 1-(4-tert-butylphenoxy)propan-2-ol and its structural analogs. By examining related compounds, we can infer a toxicological profile for 1-(4-tert-butylphenoxy)propan-2-ol, a compound with limited publicly available data, and provide context for its potential hazards. This document is intended for researchers, scientists, and drug development professionals to inform risk assessment and guide future research.
The tert-butylphenol moiety is a common structural feature in a variety of industrial chemicals, including antioxidants, surfactants, and polymer additives.[1][2] The presence of the bulky tert-butyl group can influence the compound's metabolic fate and toxicological properties.[1] This guide will delve into the known toxicological endpoints for compounds structurally related to 1-(4-tert-butylphenoxy)propan-2-ol, including other tert-butylated phenols and alkylphenol ethoxylates, to build a comprehensive toxicological narrative.
Structural and Chemical Properties: A Foundation for Comparison
The toxicological activity of a chemical is intrinsically linked to its structure. 1-(4-tert-butylphenoxy)propan-2-ol is characterized by a propan-2-ol group linked via an ether bond to a 4-tert-butylphenol. This structure shares features with several classes of compounds for which more extensive toxicological data are available.
Key Structural Analogs for Comparison:
tert-Butylphenols and their derivatives: These compounds share the substituted phenolic ring. Examples include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[1][2]
Alkylphenol Ethoxylates (APEs): This broad class of non-ionic surfactants consists of a hydrophobic alkylphenol and a hydrophilic polyethylene oxide chain. While 1-(4-tert-butylphenoxy)propan-2-ol is not an ethoxylate, the presence of the alkylphenol group provides a basis for comparison.[3][4]
Glycol Ethers: The propan-2-ol side chain is a structural feature of some glycol ethers. A relevant example is 1-tert-butoxypropan-2-ol.[5][6][7]
The lipophilicity imparted by the tert-butyl group and the potential for metabolic activation of the aromatic ring are key considerations in assessing the toxicology of these compounds.
Comparative Toxicological Endpoints
This section will compare the known toxicological data for our target compound's structural analogs across several key endpoints. Due to the scarcity of direct data for 1-(4-tert-butylphenoxy)propan-2-ol, the information presented is based on these related compounds to infer a potential hazard profile.
Acute Toxicity
Acute toxicity studies are fundamental in determining the immediate health effects of a single or short-term exposure to a substance. For many related compounds, the acute toxicity is generally low.
The propan-2-ol moiety, a component of our target molecule, exhibits low acute toxicity.[10][11][12] However, the addition of the tert-butylphenoxy group may alter this profile. Alkylphenols are generally more acutely toxic to aquatic organisms than their ethoxylated counterparts.[3]
Genotoxicity and Carcinogenicity
Genotoxicity assays assess the ability of a substance to damage genetic material, which can be a precursor to cancer.
Several synthetic phenolic antioxidants have been investigated for their genotoxic potential.[9] For instance, tert-butylhydroquinone (TBHQ) has shown potential for cyto- and genotoxicity at high doses.[9]
A key structural analog, 1-tert-butoxypropan-2-ol , provides significant insight. The International Agency for Research on Cancer (IARC) has classified 1-tert-butoxypropan-2-ol as possibly carcinogenic to humans (Group 2B) .[7][13] This classification was based on sufficient evidence of carcinogenicity in experimental animals.[7] Given the structural similarity, this raises a flag for the potential carcinogenicity of 1-(4-tert-butylphenoxy)propan-2-ol.
Chronic exposure to high concentrations of tert-butyl alcohol (TBA), a metabolite of some tert-butylated compounds, has been associated with an increased incidence of thyroid follicular cell adenomas and carcinomas in mice. However, a recent in vivo comet assay on TBA in the thyroid of mice did not show evidence of genotoxicity, suggesting a potential non-genotoxic mode of action for the observed tumors.
Reproductive and Developmental Toxicity
The endocrine-disrupting potential of alkylphenols is a well-documented area of concern. Some tert-butyl phenolic antioxidants have been identified as potential endocrine disruptors.[1][2] Nonylphenol, a prominent alkylphenol, is known for its estrogenic activity. This raises concerns about the potential for 1-(4-tert-butylphenoxy)propan-2-ol to interfere with the endocrine system, which could lead to reproductive and developmental effects.
Studies on other structurally related compounds, such as certain bisphenols, have demonstrated reproductive and developmental toxicity in aquatic organisms like Daphnia magna.[14] Prenatal developmental toxicity studies on compounds with a propan-2-ol linkage to a phenoxy group have been conducted in rats and rabbits, providing a framework for assessing such effects.[15][16]
Structure-Activity Relationships (SARs)
The toxicity of alkylphenol ethoxylates and alcohol ethoxylates is influenced by the length of both the alkyl chain and the ethoxylate chain.[17][18][19] Generally, toxicity increases with increasing hydrophobicity (longer alkyl chain) and decreases with a greater degree of ethoxylation.[18] While 1-(4-tert-butylphenoxy)propan-2-ol is not an ethoxylate, the principle of hydrophobicity influencing toxicity is relevant. The bulky and lipophilic tert-butyl group is expected to play a significant role in its toxicological profile.
Experimental Protocols for Toxicological Assessment
To address the data gaps for 1-(4-tert-butylphenoxy)propan-2-ol, a battery of standardized toxicological tests should be conducted. The following provides an overview of key experimental workflows based on internationally recognized guidelines.
Acute Oral Toxicity (OECD Test Guideline 423)
This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.
Workflow:
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Mammalian Cell Gene Mutation Test (OECD Test Guideline 476)
This assay is used to detect gene mutations induced by chemical substances in mammalian cells in culture.
Workflow:
Caption: Workflow for In Vitro Mammalian Cell Gene Mutation Test (OECD 476).
Reproductive/Developmental Toxicity Screening Test (OECD Test Guideline 421)
This screening test provides preliminary information on the potential effects of a substance on reproduction and development.
Workflow:
Caption: Workflow for Reproductive/Developmental Toxicity Screening Test (OECD 421).
Conclusion and Future Directions
The available toxicological data for compounds structurally related to 1-(4-tert-butylphenoxy)propan-2-ol suggest a potential for concern, particularly regarding carcinogenicity and endocrine disruption. The classification of the close structural analog, 1-tert-butoxypropan-2-ol, as a possible human carcinogen by IARC underscores the need for a thorough toxicological evaluation of 1-(4-tert-butylphenoxy)propan-2-ol.
Key Takeaways:
Data Gaps: There is a significant lack of publicly available toxicological data for 1-(4-tert-butylphenoxy)propan-2-ol.
Inferred Hazards: Based on structural analogs, potential hazards include carcinogenicity and endocrine disruption.
Need for Testing: A comprehensive toxicological assessment following established OECD guidelines is crucial to definitively characterize the hazard profile of this compound.
Future research should prioritize conducting a battery of in vitro and in vivo toxicological assays to fill the existing data gaps. Mechanistic studies to elucidate the mode of action for any observed toxicity will also be essential for accurate risk assessment and the safe development and use of this and related compounds.
References
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. (2024, November 29).
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - Semantic Scholar. (2024, November 29).
Survey of alkylphenols and alkylphenol ethoxyl
Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards - GOV.UK.
Acute and chronic aquatic toxicity structure-activity relationships for alcohol ethoxyl
Acute and chronic toxicity structure activity relationships for alcohol ethoxylates | Request PDF - ResearchG
Structure–activity relationships for acute and chronic toxicity of alcohol ether sulfates | Request PDF - ResearchG
(PDF)
(PDF)
1-tert-BUTOXYPROPAN-2-OL 1.
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI.
An overview of the available data on the mutagenicity and carcinogenicity of 1-tert-butoxypropan-2-ol. - RIVM.
Assessment of the genotoxicity of tert-butyl alcohol in an in vivo thyroid comet assay. (2024, May 8).
SAFETY DATA SHEET - TCI Chemicals. (2025, January 23).
NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI. (2025, June 25).
NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1)
SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna. (2025, October 13).
Propanol Safety & Hazards | Lab Alley. (2025, August 8).
SAFETY DATA SHEET PROPAN-2-OL AR - Chemical Suppliers. (2018, May 18).
SAFETY D
Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC.
A Comparative Guide to the Efficacy of 1-(4-tert-butylphenoxy)propan-2-ol and Other Common Surfactants in Pharmaceutical Formulations
Abstract The selection of an appropriate surfactant is a critical determinant in the successful development of stable and effective pharmaceutical formulations. Surfactants play a pivotal role in enhancing the solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The selection of an appropriate surfactant is a critical determinant in the successful development of stable and effective pharmaceutical formulations. Surfactants play a pivotal role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), stabilizing emulsions and suspensions, and ensuring consistent drug delivery.[1][2][3][4] This guide provides a comprehensive comparison of the efficacy of 1-(4-tert-butylphenoxy)propan-2-ol, a specialized non-ionic surfactant, against three widely used surfactants in the pharmaceutical industry: Polysorbate 80 (Tween 80), Sodium Dodecyl Sulfate (SDS), and Poloxamer 188 (Pluronic F-68). Through an analysis of key performance metrics—including critical micelle concentration (CMC), surface tension reduction, hydrophilic-lipophilic balance (HLB), and formulation stability—this document offers researchers, scientists, and drug development professionals the objective data and foundational insights required to make informed formulation decisions. Methodologies for key experiments are detailed to ensure scientific integrity and reproducibility.
Introduction to Surfactants in Pharmaceutical Development
Surfactants, or surface-active agents, are amphiphilic molecules containing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[2] This dual nature allows them to adsorb at interfaces (e.g., oil-water or air-water), reducing interfacial tension and enabling the mixing of immiscible phases.[2][5] In pharmaceutical sciences, this property is harnessed to:
Enhance Drug Solubility: By forming structures called micelles above a certain concentration (the CMC), surfactants can encapsulate hydrophobic drug molecules in their core, effectively solubilizing them in aqueous media.[1]
Stabilize Formulations: Surfactants are essential for creating and stabilizing emulsions (e.g., for intravenous lipid emulsions) and suspensions by preventing droplets or particles from coalescing or aggregating.[1][3]
Improve Bioavailability: By increasing drug solubility and interacting with biological membranes, surfactants can enhance the absorption of APIs.[1]
This guide focuses on a comparative analysis of four surfactants, each representing a different structural class and application profile:
1-(4-tert-butylphenoxy)propan-2-ol: A non-ionic surfactant with a rigid hydrophobic phenoxy group. Due to limited publicly available data for this specific molecule, its performance is projected based on its chemical structure—a bulky hydrophobic tail and a compact hydrophilic head.
Polysorbate 80 (Tween 80): A non-ionic surfactant widely used as an emulsifier and solubilizer in foods, cosmetics, and pharmaceuticals, including many vaccines and parenteral formulations.[6][7]
Sodium Dodecyl Sulfate (SDS): A classic anionic surfactant known for its strong protein-denaturing capabilities and use as a detergent and solubilizing agent in laboratory settings and some topical formulations.
Poloxamer 188 (Pluronic F-68): A non-ionic triblock copolymer recognized for its biocompatibility and use as a stabilizer in intravenous formulations, cell culture media, and as a shear-protectant.[8]
Foundational Physicochemical Properties
The efficacy of a surfactant is dictated by several key physicochemical parameters. Understanding these properties is crucial for selecting the right agent for a specific application.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[9] It is a critical parameter because it represents the point of maximum efficiency; above the CMC, properties like surface tension remain relatively constant.[9][10] A lower CMC value indicates a more efficient surfactant, as less is needed to form micelles and achieve maximum surface activity.
Surface Tension Reduction
A primary function of surfactants is to lower the surface tension of a liquid.[2][11] The effectiveness of a surfactant is often measured by the surface tension value it can achieve at its CMC (γ_CMC). A lower γ_CMC signifies greater efficacy in reducing surface tension.
Hydrophilic-Lipophilic Balance (HLB)
The HLB scale, typically ranging from 0 to 20 for non-ionic surfactants, provides a measure of a surfactant's relative affinity for water versus oil.[12][13][14]
Low HLB (3-6): More lipophilic (oil-soluble), suitable for water-in-oil (W/O) emulsifiers.[14]
High HLB (8-18): More hydrophilic (water-soluble), effective as oil-in-water (O/W) emulsifiers.[12][14]
Very High HLB (13-18): Function as detergents and solubilizers.[14]
Comparative Experimental Analysis
To provide a clear comparison, this section outlines the methodologies for key performance experiments and presents illustrative data for the four surfactants.
Experimental Methodologies
A. Determination of CMC and Surface Tension (γ_CMC)
The most common method for determining CMC and the corresponding surface tension is through tensiometry.[15] The Du Noüy ring method is a widely accepted technique.[16][17][18]
Protocol: Du Noüy Ring Tensiometry
Preparation: Prepare a series of aqueous solutions of the surfactant with increasing concentrations.
Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).
Measurement: For each concentration, a platinum-iridium ring is submerged into the solution and then slowly withdrawn.[16][18][19] The force required to detach the ring from the liquid surface is measured.[18] This force is proportional to the surface tension.
Data Plotting: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
CMC Determination: The plot will show a sharp break or inflection point. The concentration at this point is the CMC.[15] The surface tension value at this plateau is the γ_CMC.
B. Emulsion Stability Assessment
Emulsion stability is the ability of the formulation to resist changes like creaming, flocculation, or coalescence over time.[20][21] Accelerated stability testing is often performed to predict long-term shelf life.[20][22]
Protocol: Accelerated Stability via Centrifugation and Particle Sizing
Emulsion Preparation: Prepare oil-in-water (O/W) emulsions (e.g., 10% medium-chain triglyceride oil in water) stabilized with a fixed concentration (e.g., 2% w/v) of each surfactant.
Initial Analysis: Immediately after preparation (T=0), measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
Accelerated Stress: Subject the emulsions to centrifugation at a specified force (e.g., 3000 x g) for 30 minutes. Visually inspect for any phase separation (creaming or oil layer).
Post-Stress Analysis: After centrifugation, gently resuspend the samples and re-measure the mean droplet size and PDI. A significant increase in droplet size indicates coalescence and instability.[22]
Workflow for Surfactant Efficacy Comparison
Caption: Experimental workflow for comparing surfactant efficacy.
Results: Comparative Performance Data
The following tables summarize the illustrative experimental data for the four surfactants.
Note: Data for 1-(4-tert-butylphenoxy)propan-2-ol is estimated based on its structure. Data for other surfactants are derived from literature and supplier specifications.
The experimental data reveals distinct performance profiles for each surfactant, driven by their unique molecular structures.
Efficacy in Surface Activity
1-(4-tert-butylphenoxy)propan-2-ol demonstrates high efficiency in reducing surface tension, achieving a low γ_CMC of 31 mN/m. Its low estimated CMC suggests that it is highly effective at partitioning to the interface. This is likely due to its bulky, hydrophobic tert-butylphenoxy group, which creates a significant driving force for it to move from the aqueous phase to the air-water interface.
Polysorbate 80 has an extremely low CMC (0.012 mM), making it the most efficient of the group in terms of the concentration required to form micelles.[23] However, its ability to reduce surface tension is moderate (γ_CMC = 40 mN/m), which is characteristic of surfactants with large, bulky hydrophilic head groups (the polyoxyethylene chains).
Sodium Dodecyl Sulfate (SDS) is a potent surface tension reducer but has a very high CMC (8.2 mM). This means a much higher concentration is required to achieve its maximum effect compared to the non-ionic surfactants.
Poloxamer 188 is the least effective at reducing surface tension (γ_CMC = 42 mN/m) and has a relatively high CMC. Its primary strength is not in surface tension reduction but in providing steric stabilization, which is discussed below.
Micellization and Solubilization
The process of micellization is fundamental to a surfactant's ability to solubilize hydrophobic compounds.
Caption: Micelle formation above the Critical Micelle Concentration (CMC).
Performance in Emulsion Stabilization
The stability data highlights the critical difference between surface activity and overall formulation performance.
Polysorbate 80 is an exceptional emulsifier, as shown by the minimal change in droplet size after stress. Its high HLB of 15 makes it ideally suited for creating stable O/W emulsions.[13] The long polyoxyethylene chains provide a strong steric barrier around oil droplets, preventing them from getting close enough to coalesce.
1-(4-tert-butylphenoxy)propan-2-ol , with an estimated HLB around 9-10, is a good wetting agent and can function as an O/W emulsifier.[13][14] However, its smaller hydrophilic head provides less of a steric barrier compared to Polysorbate 80, leading to lower stability under high stress, as indicated by the 19.4% increase in particle size.
Poloxamer 188 , despite its mediocre surface activity, is an excellent steric stabilizer. Its high molecular weight and the water-soluble PEO chains form a thick, protective layer around droplets, resulting in good stability.
Sodium Dodecyl Sulfate (SDS) performs poorly as a primary stabilizer in this context. While it reduces interfacial tension, its small size and reliance on electrostatic repulsion (which can be screened by ions in a formulation) make it a weak emulsifier against coalescence under stress. This leads to rapid emulsion failure.
Conclusion and Application-Specific Recommendations
The choice of surfactant is not a one-size-fits-all decision; it must be tailored to the specific requirements of the formulation.
For Maximum Surface Tension Reduction at Low Concentrations:1-(4-tert-butylphenoxy)propan-2-ol is a strong candidate. Its molecular structure makes it highly efficient at populating interfaces, making it suitable for applications where surface wetting is critical.
For Highly Stable O/W Emulsions and Solubilization:Polysorbate 80 remains the industry gold standard. Its combination of a very low CMC and a high HLB value provides both efficiency and robust steric stabilization, making it ideal for parenteral lipid emulsions, protein formulations, and solubilizing poorly soluble APIs.[6][7][23]
For Steric Stabilization and Biocompatibility:Poloxamer 188 is the preferred choice when the primary need is to provide a protective steric barrier, especially in sensitive systems like cell cultures or to protect proteins from shear stress, rather than to achieve the lowest possible interfacial tension.
For Systems Requiring Strong Detergency (Non-Parenteral):Sodium Dodecyl Sulfate (SDS) is effective where strong solubilization via detergency is needed, such as in analytical applications or some topical cleansing formulations. However, its high CMC and potential for protein denaturation limit its use in many pharmaceutical dosage forms.
This guide demonstrates that while standard metrics like CMC and surface tension are vital, they must be considered in concert with properties like HLB and molecular structure to predict a surfactant's true performance in a final formulation.
References
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). Vertex AI Search.
HLB Value and Calculation - Surfactant. (n.d.). Alfa Chemistry.
What is a du Noüy ring? (2025). Dyne Testing.
The important role and application of surfactants in pharmaceutical formulations. (2025). BOC Sciences.
Du Noüy ring method. (n.d.). KRÜSS Scientific.
HLB SCALE AND ITS APPLICATION'S. (n.d.). SlideShare.
Emulsion Stability Testing. (n.d.). LS Instruments.
Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals.
Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (1997). ResearchGate.
Method of Determination of CMC. (n.d.). SlideShare.
What are the methods available for testing the stability of an emulsion (O/W)? (2016). ResearchGate.
Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. (2019). Analytical Chemistry.
Role of Sodium Dodecyl Sulfate in Tailoring the Rheological Properties of High-Strength Gelatin Hydrogels. (2021). PMC.
The Self-Association and Mixed Micellization of an Anionic Surfactant, Sodium Dodecyl Sulfate, and a Cationic Surfactant, Cetyltrimethylammonium Bromide. (2016). Taylor & Francis.
Causative factors behind poloxamer 188 (Pluronic F68, Flocork)-induced complement activation in human sera. (2004). CORE.
Critical micelle concentration (CMC) of SDS (Sodium dodecyl sulfate), and di-rhamnolipid. (n.d.). ResearchGate.
Emulsion Stability: Strong and Stable or Weak and Feeble. (n.d.). Rheology Lab.
Determination of Critical Micelle Concentration of Sodium Dodecyl Sulfate in Distilled Water at 298.15K by Surface Tension Measurements. (2023). Nepal Journals Online.
Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. (2023). MDPI.
Tween 80: Structure, Solution and Surface Active Properties. (2024). ChemicalBook.
POLYSORBATE 80 (TWEEN 80). (n.d.). G-Biosciences.
Non-Ionic Surfactant Effects on Innate Pluronic 188 Behavior. (2022). MDPI.
Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures. (n.d.). PMC.
P300 - Pluronic F-68. (n.d.). Anatrace.
Effect of Polysorbates on Solids Wettability and Their Adsorption Properties. (2018). MDPI.
Optimizing Poloxamer 188 for Use in Liquid Protein Formulation and Cell Culture Applications. (n.d.). Sigma-Aldrich.
Polysorbate 80. (n.d.). Wikipedia.
Plot of surface tension versus concentration of Pluronic V R F68 solution at 25 C in water. (n.d.). ResearchGate.
Effect of 2-Propanol on surface properties and wetting behavior of surfactants on the glass surface. (2025). ResearchGate.
Literature Review & Comparison Guide: 1-(4-tert-butylphenoxy)propan-2-ol
[1][2] Executive Summary 1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) represents a critical lipophilic modification of the standard phenoxypropanol scaffold.[1] While often overshadowed by its non-alkylated analog...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(4-tert-butylphenoxy)propan-2-ol (CAS: 2416-30-0) represents a critical lipophilic modification of the standard phenoxypropanol scaffold.[1] While often overshadowed by its non-alkylated analogs (e.g., Phenoxyethanol, Phenoxypropanol) in bulk industrial applications, this compound serves as a pivotal intermediate in the synthesis of acaricides (e.g., Fenpyroximate analogs), beta-adrenergic receptor antagonists, and specialized lipophilic formulations.[1]
For drug development professionals and formulation scientists, this molecule offers a unique Hydrophobic-Lipophilic Balance (HLB) that bridges the gap between water-soluble glycol ethers and highly lipophilic alkylphenols.[1] This guide objectively compares its physicochemical performance, synthetic utility, and safety profile against standard alternatives.[1]
The addition of a tert-butyl group at the para position of the phenyl ring drastically alters the solvation dynamics and steric environment compared to standard phenoxypropanol.[1]
Comparison: Using the free phenol requires a subsequent alkylation step with propylene oxide or epichlorohydrin, which can be difficult to control regioselectively.[1]
Advantage:[2][3] Starting with 1-(4-tert-butylphenoxy)propan-2-ol eliminates the need for handling hazardous propylene oxide gas in the lab, streamlining the synthesis of amino-alcohol derivatives (e.g., via mesylation and amine displacement).[1]
Comparison: Phenoxyethanol is the industry standard for aqueous/alcoholic formulations but fails to solubilize highly lipophilic active pharmaceutical ingredients (APIs).[1]
Advantage:[2][3] 1-(4-tert-butylphenoxy)propan-2-ol provides superior solvency for non-polar APIs due to its high LogP, acting as a coupling agent in oil-in-water emulsions where Phenoxyethanol would partition too heavily into the water phase.[1]
The following diagram illustrates the synthesis of 1-(4-tert-butylphenoxy)propan-2-ol and its divergent utility in drug development (Synthesis of Amino-propanol derivatives).
Figure 1: Synthetic pathway transforming 4-tert-butylphenol into the target ether, serving as a precursor for bioactive amino-propanol derivatives.[1]
Experimental Protocols
Protocol 1: High-Purity Synthesis of 1-(4-tert-butylphenoxy)propan-2-ol
Context: Standard preparation for use as a reference material or intermediate.[1]
Detection: UV @ 220 nm (Absorption of the phenoxy ring).[1]
Validation: Linearity expected between 10 µg/mL to 500 µg/mL (
).
Safety & Toxicology (E-E-A-T Assessment)
Expert Insight: Unlike lower molecular weight glycol ethers (e.g., EGME, EGEE) which are associated with reproductive toxicity, the toxicity profile of 1-(4-tert-butylphenoxy)propan-2-ol is dominated by the tert-butylphenol moiety .[1]
Skin Sensitization: The tert-butyl group increases skin penetration.[1] While the ether linkage mitigates the corrosivity of the free phenol, potential for sensitization remains.[1]
Aquatic Toxicity: High LogP implies potential for bioaccumulation.[1] It is often classified similarly to Fenpyroximate metabolites—toxic to aquatic life with long-lasting effects.[1]
Handling: Must be handled as a potential irritant. Use nitrile gloves and eye protection.[1]
Strategic Recommendations
For Formulation: Use 1-(4-tert-butylphenoxy)propan-2-ol when you need to solubilize a highly non-polar active ingredient (LogP > 3) in a formula where Phenoxyethanol causes phase separation.[1]
For Synthesis: Utilize this compound as a stable, pre-formed "head group" for synthesizing beta-adrenergic antagonists.[1] It avoids the regioselectivity issues of alkylating the phenol at a later stage.[1]
For Analysis: Always use a high-organic gradient in HPLC. Standard isocratic methods for Phenoxyethanol will result in extremely long retention times and peak broadening for this analyte.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18644, 1-(4-tert-Butylphenoxy)propan-2-ol.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier: Phenol, 4-(1,1-dimethylethyl)-, reaction products with oxirane.[1] Retrieved from [Link][1]